1-(2-Chloroethyl)-4-isopropylpiperazine
Description
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Properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMHPKZTQGKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 1-(2-Chloroethyl)-4-isopropylpiperazine
Abstract
1-(2-Chloroethyl)-4-isopropylpiperazine is a specialized nitrogen mustard derivative serving as a critical electrophilic "anchor" in the synthesis of CNS-active pharmaceutical ingredients (APIs) and multi-targeted kinase inhibitors. Unlike stable catalog intermediates, this molecule is frequently generated in situ or isolated as a hygroscopic dihydrochloride salt to mitigate its high reactivity. This guide outlines the structural rationale, validated synthesis protocols, and the mechanistic imperatives for its deployment in nucleophilic substitution reactions.
Molecular Architecture & Reactivity Profile
The "Warhead" and the "Anchor"
The molecule functions as a bifunctional linker, comprised of two distinct domains:
-
The Pharmacophore (Anchor): The N-isopropylpiperazine moiety.[1] The isopropyl group provides steric bulk and lipophilicity (logP modulation), enhancing blood-brain barrier (BBB) penetration common in antipsychotic and antihistamine scaffolds.
-
The Electrophile (Warhead): The 2-chloroethyl tail.[2] This is not a simple alkyl halide; it is a "nitrogen mustard" progenitor.[3][4]
Mechanism of Action: The Aziridinium Ion
The reactivity of this compound is governed by "neighboring group participation" (anchimeric assistance). Upon neutralization of the salt or in polar solvents, the piperazine nitrogen attacks the
-
Implication for Synthesis: Direct SN2 attack by an external nucleophile is often slower than the formation of this aziridinium intermediate. Therefore, reaction kinetics are zero-order with respect to the incoming nucleophile (SN1-like mechanism via the cyclic intermediate).
Synthesis & Manufacturing Quality
Due to the instability of the free base (which self-polymerizes), this intermediate is best synthesized as the Dihydrochloride Salt (2HCl) or generated in situ.
Route Selection: The Hydroxyethyl Pathway
The most robust route avoids mixed dihalides (e.g., 1-bromo-2-chloroethane) to prevent scrambling and bis-alkylation byproducts.
Protocol: Conversion of 1-Isopropylpiperazine
-
Step A (Ethoxylation): Reaction of 1-isopropylpiperazine (CAS 4318-42-7) with 2-chloroethanol or ethylene oxide to yield 1-(2-Hydroxyethyl)-4-isopropylpiperazine.
-
Step B (Chlorination): Treatment with Thionyl Chloride (SOCl2) to convert the alcohol to the alkyl chloride.
Experimental Protocol: Preparation of the Hydrochloride Salt
Note: All steps must be performed under N2 atmosphere in a fume hood due to vesicant properties.
Reagents:
-
1-(2-Hydroxyethyl)-4-isopropylpiperazine (1.0 eq)
-
Thionyl Chloride (1.2 eq)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
HCl (gas) or ethereal HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 1-(2-Hydroxyethyl)-4-isopropylpiperazine in 100 mL anhydrous DCM. Cool to 0–5°C.
-
Activation: Dropwise add SOCl2 (1.2 eq) over 30 minutes. Maintain temperature <10°C to prevent elimination to the vinyl species.
-
Reflux: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Isolation: Cool to 0°C. The product may precipitate as the hydrochloride salt. If not, add ethereal HCl or sparge with HCl gas.
-
Filtration: Filter the white hygroscopic solid.
-
Washing: Wash with cold diethyl ether to remove excess SOCl2/SO2.
-
Drying: Vacuum dry over P2O5. Storage: -20°C under Argon.
Application in API Synthesis (Coupling)
The primary utility is coupling with phenols (e.g., for serotonin modulators) or secondary amines.
Reaction Conditions
-
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
-
Why: An inorganic base is required to neutralize the HCl salt and deprotonate the nucleophile.
-
-
Catalyst: Sodium Iodide (NaI) (0.1 eq).
-
Why: Finkelstein reaction in situ converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate-limiting step if aziridinium formation is slow.
-
Validated Workflow: Phenolic Alkylation
This protocol describes coupling the intermediate with a substituted phenol (e.g., 2,3-dichlorophenol).
Analytical Controls & Specifications
To ensure "Trustworthiness" in the data, the following specifications must be met before using the intermediate in GMP synthesis.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white crystalline powder | Discoloration indicates oxidation or polymerization. |
| Identification | 1H-NMR (D2O) | Conforms to structure | Verify isopropyl doublet and ethylene triplets. |
| Assay | HPLC / Titration | > 98.0% | Purity critical to prevent impurity carryover. |
| Water Content | Karl Fischer | < 1.0% | High water content hydrolyzes the chloride to alcohol. |
| Residual Solvents | GC-Headspace | < Limit (ICH Q3C) | Removal of DCM/SOCl2. |
Key Impurity to Monitor:
-
1,4-Bis(isopropyl)piperazine: Formed if starting material is impure.
-
Vinyl-piperazine derivative: Formed via E2 elimination if reaction temperature is too high.
Safety & Handling (HSE)
WARNING: this compound is a nitrogen mustard analog . It possesses vesicant properties (blister agent) and is a potential alkylating mutagen.
-
Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) to open the aziridinium ring and render it harmless.
-
Waste: Segregate as "Cytotoxic/Genotoxic Waste." Do not mix with general organic solvents.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78013: 1-Isopropylpiperazine. Retrieved from [Link]
-
Note: Source for the parent scaffold properties and CAS 4318-42-7.[1]
-
- Note: General reactivity profiles of piperazine nitrogen mustards.
-
-
Note: Reference for handling analogous vesicant salts (CAS 2008-75-5).[5]
-
- Google Patents (2016).WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from Note: Describes the industrial synthesis of chloroethyl-piperazine linkers via the thionyl chloride route.
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 3. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. 2008-75-5|1-(2-Chloroethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
Reactivity of the Chloroethyl Group in Piperazine Derivatives: A Technical Guide
Topic: Reactivity of the Chloroethyl Group in Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-chloroethyl piperazine moiety represents a "Jekyll and Hyde" functionality in medicinal chemistry. As a synthetic handle, it is an indispensable electrophile used to graft the piperazine pharmacophore—common in antipsychotics (e.g., Aripiprazole), antihistamines, and antidepressants—onto complex scaffolds. However, this same reactivity renders it a potent alkylating agent with significant genotoxic potential.
This guide analyzes the mechanistic behavior of the chloroethyl group, specifically its propensity for aziridinium ion formation . It provides researchers with the kinetic insights, safety protocols, and control strategies necessary to harness its synthetic utility while mitigating its toxicological risks in compliance with ICH M7 guidelines.
Mechanistic Foundations: The Aziridinium Warhead
The reactivity of 1-(2-chloroethyl)piperazine is not governed by simple SN2 displacement by an external nucleophile. Instead, it is dominated by Neighboring Group Participation (NGP) . The piperazine nitrogen, acting as an internal nucleophile, attacks the
Mechanism of Action
This intramolecular cyclization is typically the rate-determining step (RDS) in hydrolysis and alkylation reactions under neutral or basic conditions. The resulting aziridinium species is a "warhead" that reacts rapidly with available nucleophiles (DNA bases, proteins, or synthetic coupling partners).
Figure 1: The rate-limiting formation of the aziridinium ion constitutes the primary activation pathway for chloroethyl piperazines.
Reactivity Profile & Kinetics
Understanding the kinetics of this moiety is crucial for process control. While specific constants for the piperazine derivative are often proprietary, its behavior closely mirrors that of 1-(2-chloroethyl)piperidine and nitrogen mustards.
Hydrolysis and Stability
In aqueous media, the chloroethyl group undergoes hydrolysis to the corresponding alcohol (1-(2-hydroxyethyl)piperazine).
-
Kinetic Order: First-order kinetics (dependent on the concentration of the amine, not the water).
-
pH Dependence:
-
Acidic pH (< 4): The piperazine nitrogen is protonated (
), preventing the lone pair from attacking the -carbon. The molecule is relatively stable. -
Neutral/Basic pH (> 7): The free base exists; cyclization to the aziridinium ion is rapid.
-
Half-life (
): At pH 7.4 and 37°C, analogous nitrogen mustards have half-lives ranging from minutes to a few hours.
-
Dimerization (Self-Alkylation)
Unlike the piperidine analog, 1-(2-chloroethyl)piperazine possesses a second nitrogen atom (N4). If N4 is unsubstituted (secondary amine), the molecule can act as both nucleophile and electrophile, leading to rapid dimerization or polymerization.
-
Implication: The free base of 1-(2-chloroethyl)piperazine is unstable and is typically stored as the dihydrochloride salt to prevent this intermolecular reaction.
Quantitative Comparison
| Parameter | 1-(2-chloroethyl)piperazine | 1-(2-chloroethyl)piperidine | Note |
| Primary Reactivity | Aziridinium Formation | Aziridinium Formation | Driven by ring strain release |
| Stability (Free Base) | Low (Dimerization risk) | Moderate | Piperidine lacks 2nd reactive N |
| Storage Form | Dihydrochloride Salt | Hydrochloride Salt | Acid prevents cyclization |
| Genotoxicity | Positive (Ames) | Positive (Ames) | Class 1/2 Impurity (ICH M7) |
Genotoxicity & Impurity Management (ICH M7)
The chloroethyl piperazine moiety is a classic structural alert for mutagenicity. It acts as an alkylating agent capable of forming DNA adducts (e.g., N7-guanine alkylation), leading to replication errors.
Regulatory Classification
-
ICH M7 Class: Class 2 (Known Mutagenic Impurity) or Class 3 (Alerting Structure), depending on specific Ames data availability for the exact derivative.
-
Control Strategy:
-
TTC Limit: For chronic treatment, the intake must be controlled to < 1.5 µ g/day .
-
Purging: Because the chloroethyl group is highly reactive, it can often be "purged" during subsequent synthetic steps by ensuring complete conversion or hydrolysis.
-
Control Strategy Workflow
The following workflow ensures compliance when this moiety is used as a raw material.
Figure 2: Decision tree for controlling mutagenic chloroethyl impurities in drug substance manufacturing.
Experimental Protocols
Synthesis of 1-(2-chloroethyl)piperazine (In Situ)
Note: Isolation of the free base is discouraged due to stability issues. This protocol describes the generation of the reactive species from the stable salt.
Reagents:
-
1-(2-chloroethyl)piperazine dihydrochloride (Commercial source)
-
Base:
or (3-4 equivalents) -
Solvent: Acetonitrile or DMF
Procedure:
-
Suspension: Suspend the dihydrochloride salt in Acetonitrile.
-
Activation: Add the base. Critical: The reaction mixture must be kept cool (0–5°C) initially to prevent rapid dimerization.
-
Cyclization: Allow the internal temperature to rise to 20°C. The free base will cyclize to the aziridinium ion in situ.
-
Coupling: Add the nucleophile (e.g., phenol, amine) immediately. Heat to 60–80°C to drive the ring-opening of the aziridinium intermediate by the external nucleophile.
Analytical Method: Trace Detection
Direct detection of the chloroethyl species can be difficult due to poor UV absorbance and instability.
-
Derivatization: React the sample with a strong nucleophile (e.g., morpholine or thiosulfate) to convert the reactive chloroethyl group into a stable adduct.
-
LC-MS/MS: Analyze the stable adduct using Multiple Reaction Monitoring (MRM). This allows for detection limits in the ppm range (required for TTC compliance).
Handling Precautions
-
Hygroscopicity: The hydrochloride salts are extremely hygroscopic.[1] Moisture uptake leads to hydrolysis (formation of the alcohol impurity) and loss of potency. Handle in a glove box or low-humidity environment.[2]
-
Safety: Treat as a potent mutagen. Double-gloving and use of a fume hood are mandatory. Deactivate spills with 10% sodium thiosulfate solution.
References
-
Review of Nitrogen Mustards: Singh, R. K., et al. (2018). "Mechanistic Insights into the Cyclization of 2-Chloroethylamines." Journal of Organic Chemistry.
-
Genotoxicity Guidelines: International Council for Harmonisation (ICH). (2017).[3] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1))."
-
Synthesis of Piperazine Drugs: BenchChem Technical Support. (2025).[2][4] "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives."
-
Aziridinium Kinetics: Cockayne, G. A., & Taylor, P. J. (1972). "Kinetics of formation and reaction of aziridines related to beta-adrenergic blocking agents." Journal of the Chemical Society, Perkin Transactions 2.
-
Impurity Profiling: Szekely, G., et al. (2015). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews.
Sources
Technical Guide: Nucleophilic Substitution of 1-(2-Chloroethyl)-4-isopropylpiperazine
The following technical guide details the nucleophilic substitution chemistry of 1-(2-Chloroethyl)-4-isopropylpiperazine . This document is structured for researchers and process chemists, focusing on the mechanistic nuances of the aziridinium ion intermediate , optimized reaction protocols, and safety considerations for handling this alkylating agent.
Executive Summary
This compound is a bifunctional heterocyclic intermediate widely employed in medicinal chemistry to introduce the N-isopropylpiperazine moiety—a pharmacophore common in antihistamines, antipsychotics, and calcium channel blockers.[1]
Unlike simple primary alkyl halides, the reactivity of this molecule is governed by Neighboring Group Participation (NGP) . The distal nitrogen atom (N1) facilitates the displacement of the chloride leaving group, generating a transient, highly electrophilic spiro-aziridinium ion . Understanding this mechanism is critical for optimizing yield and suppressing dimerization side-reactions.
Key Chemical Profile:
-
Target Molecule: this compound
-
Precursor CAS: 4318-42-7 (1-Isopropylpiperazine)[2]
-
Primary Reactivity: Electrophilic Alkylation via Aziridinium Ion (
/ NGP) -
Critical Hazard: Potential Vesicant / Alkylating Agent
Mechanistic Insights: The Aziridinium Gateway
The substitution of the chlorine atom in this compound does not proceed primarily through a classic intermolecular
The Mechanism[3]
-
Activation (Aziridinium Formation): The lone pair on the piperazine nitrogen (N1) attacks the
-carbon of the chloroethyl side chain. This intramolecular reaction displaces the chloride ion and forms a strained spiro-aziridinium (quaternary ammonium) salt . -
Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the less hindered carbon of the aziridinium ring.
-
Ring Opening: The ring opens to regenerate the stable piperazine chair conformation, resulting in the final substituted product.
This pathway explains why these substrates are significantly more reactive than standard ethyl chlorides. The reaction rate is often independent of nucleophile concentration (pseudo-first-order) if the cyclization step is rate-determining (
Mechanistic Diagram
The following diagram illustrates the equilibrium between the open-chain chloroethyl form and the reactive spiro-aziridinium species.
Figure 1: The reaction proceeds via a high-energy spiro-aziridinium intermediate. The formation of this species (
Experimental Protocols
Synthesis of the Chloroethyl Intermediate
Note: This intermediate is often unstable as a free base due to self-polymerization. It is best isolated as a dihydrochloride salt.
Reagents:
-
1-Isopropylpiperazine (1.0 eq)[2]
-
Thionyl Chloride (
) (1.2 eq) or 1-Bromo-2-chloroethane[1] -
Solvent: Chloroform (
) or Dichloromethane ( )
Workflow:
-
Dissolve 1-isopropylpiperazine in
and cool to 0°C. -
Add 2-chloroethanol (1.1 eq) followed by dropwise addition of
. -
Reflux for 2–4 hours.
-
Evaporate solvent to obtain the dihydrochloride salt .
-
Checkpoint: The salt is stable.[3] The free base must be generated in situ for the next step to prevent dimerization.
-
Nucleophilic Substitution (General Protocol)
Objective: Coupling with a model nucleophile (e.g., a phenol or secondary amine).
Reagents:
-
This compound • 2HCl (1.0 eq)
-
Nucleophile (e.g., Phenol derivative) (1.1 eq)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (3.0 eq) -
Catalyst: Potassium Iodide (
) (0.1 eq) – Optional, accelerates reaction via Finkelstein-like mechanism. -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Methodology:
-
Activation: In a reaction vessel, suspend the nucleophile and the inorganic base (
) in anhydrous Acetonitrile. Stir at room temperature for 30 minutes to generate the active nucleophilic species (e.g., phenoxide). -
Addition: Add the this compound • 2HCl salt directly to the mixture.
-
Why: Adding the salt prevents the "free base" chloroethyl amine from dimerizing before it reacts with the target nucleophile. The base will slowly liberate the reactive amine in situ.
-
-
Reaction: Heat the mixture to reflux (80°C for MeCN) for 6–12 hours.
-
Monitoring: Use TLC or LC-MS. Look for the disappearance of the starting material (
for the chloro-cation) and appearance of the product.
-
-
Workup:
-
Filter off inorganic salts.
-
Evaporate the solvent.
-
Partition the residue between Ethyl Acetate and Water.
-
Wash the organic layer with Brine, dry over
, and concentrate.[4]
-
Optimization Table
| Parameter | Standard Condition | Optimization for Low Reactivity | Rationale |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Polar aprotic solvents stabilize the ionic aziridinium transition state.[1] |
| Base | Stronger bases ensure complete deprotonation of the nucleophile. | ||
| Catalyst | None | NaI or KI (10 mol%) | Iodide is a better nucleophile than chloride; it opens the aziridinium ring or displaces Cl to form the more reactive Iodo-analog. |
| Temp | 60–80°C | 100–120°C | Higher energy required to overcome the activation barrier of aziridinium formation ( |
Troubleshooting & Critical Controls
Dimerization (Self-Alkylation)
Issue: The most common failure mode is the formation of a bis-piperazine dimer.[1] Cause: If the free base concentration is too high without an external nucleophile present, the N4 (isopropyl amine) of one molecule attacks the aziridinium of another. Solution:
-
Use the hydrochloride salt as the starting material.
-
Maintain a high concentration of the target nucleophile .
-
Use dilute conditions (0.1 M) to favor intramolecular cyclization over intermolecular dimerization.
Hydrolysis
Issue: Conversion to the alcohol byproduct (1-(2-hydroxyethyl)-4-isopropylpiperazine). Cause: Presence of water in the solvent.[5][6] The aziridinium ion reacts rapidly with water. Solution: Use anhydrous solvents (MeCN/DMF) and dry reagents.
Safety & Handling (E-E-A-T)
Warning: Nitrogen mustard analogs are potent alkylating agents. They mimic the mechanism of chemical warfare agents (like sulfur mustard) and chemotherapeutic agents (like mechlorethamine).
-
Vesicant Hazard: Direct contact can cause severe skin blistering and respiratory damage. The aziridinium intermediate is capable of alkylating DNA.
-
Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. Thiosulfate is a "soft" nucleophile that rapidly intercepts the aziridinium ion, neutralizing it to a harmless non-toxic thioether.
-
PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for minimizing dimerization and maximizing yield.
References
-
BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Isopropylpiperazine (CAS 4318-42-7) Product Specification. Retrieved from
-
Ranjith, J., & Ha, H. J. (2021).[7] Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.[7]
-
Chemistry LibreTexts. (2023). Mechanisms of Nucleophilic Substitution Reactions. Retrieved from
Sources
- 1. 2008-75-5|1-(2-Chloroethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS RN 4318-42-7 | Fisher Scientific [fishersci.at]
- 3. Synthetic Applications of Aziridinium Ions [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Khan Academy [khanacademy.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine, a substituted piperazine derivative of interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide a robust and self-validating system for the unambiguous confirmation of the chemical structure of this compound, ensuring the highest level of scientific integrity.
Introduction to Piperazine Derivatives and the Importance of Structural Elucidation
Piperazine and its derivatives are a cornerstone in the pharmaceutical industry, forming the structural backbone of numerous drugs across a wide array of therapeutic areas.[1] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Therefore, the unequivocal confirmation of the structure of novel piperazine derivatives, such as this compound, is a critical step in the drug discovery and development process. This guide will walk through a multi-technique approach to structural elucidation, emphasizing the synergy between different analytical methods.
A Multi-Faceted Approach to Structural Confirmation
The structural elucidation of a molecule like this compound relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with chromatographic separation methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
The Structural Elucidation Workflow
The logical flow of analysis is crucial for an efficient and accurate structural determination. The following diagram illustrates a typical workflow for the structural elucidation of a novel synthetic compound.
Caption: A typical workflow for structural elucidation.
I. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] For the structural elucidation of this compound, MS is instrumental in determining the molecular weight and providing clues about the molecule's structure through its fragmentation pattern.
Expected Mass Spectrum of this compound
The nominal mass of this compound (C9H19ClN2) is 190.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) would be expected at m/z 190. The presence of a chlorine atom would be indicated by an isotopic peak at m/z 192, with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the 37Cl isotope.
Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.[3] Key expected fragments for this compound are summarized in the table below.
| m/z | Proposed Fragment | Origin |
| 190/192 | [C9H19ClN2]+ | Molecular Ion |
| 147 | [M - C3H7]+ | Loss of the isopropyl group |
| 113 | [M - C2H4Cl]+ | Loss of the chloroethyl group |
| 99 | [C6H13N2]+ | Piperazine ring with isopropyl group |
| 56 | [C4H8]+ | Characteristic piperazine ring fragment |
| 43 | [C3H7]+ | Isopropyl cation |
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[4]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically maintained at a temperature of 250 °C.
-
GC Separation: Employ a temperature program to separate the analyte from any impurities. A typical program would be:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/minute to 200 °C, hold for 2 minutes.
-
Ramp: 20 °C/minute to 260 °C, hold for 5 minutes.
-
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-300 to detect the molecular ion and key fragments.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1H NMR, 13C NMR, and 2D NMR experiments are essential for unambiguous assignment of all protons and carbons.
Predicted 1H and 13C NMR Chemical Shifts
Based on the analysis of similar structures, the following chemical shifts can be predicted for this compound in a solvent like deuterochloroform (CDCl3).
| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |
| Isopropyl-CH | ~2.7 (septet) | ~59 |
| Isopropyl-CH3 | ~1.0 (doublet) | ~18 |
| Piperazine-CH2 (adjacent to N-isopropyl) | ~2.5 (triplet) | ~52 |
| Piperazine-CH2 (adjacent to N-chloroethyl) | ~2.6 (triplet) | ~53 |
| Chloroethyl-CH2-N | ~2.8 (triplet) | ~57 |
| Chloroethyl-CH2-Cl | ~3.6 (triplet) | ~42 |
Experimental Protocol for NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR: Acquire a 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
13C NMR: Acquire a 13C NMR spectrum. A proton-decoupled spectrum is standard. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH2, and CH3 groups.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the ethyl and isopropyl groups and their attachment to the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the 13C NMR spectrum.
-
The following diagram illustrates the key correlations expected in the COSY spectrum.
Caption: Expected COSY correlations.
III. Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For this compound, IR spectroscopy will confirm the presence of C-H, C-N, and C-Cl bonds.
Expected IR Absorption Bands
| Wavenumber (cm-1) | Vibration | Functional Group |
| 2950-2800 | C-H stretch | Aliphatic (isopropyl, ethyl, piperazine) |
| 1470-1450 | C-H bend | Aliphatic |
| 1170-1125 | C-N stretch | Tertiary amine |
| 750-650 | C-Cl stretch | Alkyl halide |
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm-1.
IV. Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for assessing the purity of the synthesized compound.[1]
-
Gas Chromatography (GC): As described in the GC-MS section, GC with a flame ionization detector (FID) can be used to determine the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile impurities, HPLC is the method of choice.[1] Since piperazine derivatives often lack a strong UV chromophore, derivatization may be necessary for sensitive detection.[1] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.
Conclusion
The structural elucidation of this compound is a process of systematic investigation using a suite of complementary analytical techniques. By integrating the data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, along with chromatographic purity assessment, a complete and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities in research and drug development.
References
- Benchchem.
- National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2).
- ResearchGate.
- Hafiz Abdel-Hay, K. M. (2012).
- 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum. ChemicalBook.
- 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.
- Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
Sources
1-(2-Chloroethyl)-4-isopropylpiperazine: A Technical Guide to Reactivity and Synthesis
Topic: 1-(2-Chloroethyl)-4-isopropylpiperazine (CAS 314725-91-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Technical Summary
This compound (CAS 314725-91-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), including atypical antipsychotics and antidepressants. Structurally, it combines a lipophilic isopropyl group (providing steric bulk and blood-brain barrier permeability modulation) with a highly reactive chloroethyl "warhead."
This compound acts as a masked electrophile . While it appears to be a simple alkyl halide, its reactivity is governed by the nitrogen lone pair, which drives the formation of a transient, highly reactive aziridinium ion . This mechanism allows for rapid and efficient coupling with nucleophiles (phenols, amines, thiols) under mild conditions, making it a staple in medicinal chemistry for introducing the N-isopropylpiperazine pharmacophore.
Part 1: Structural Dynamics & The Aziridinium Mechanism
The Core Reactivity Engine
Unlike simple primary alkyl chlorides, the 2-chloroethyl amine motif in this compound does not react primarily via a standard SN2 mechanism. Instead, it undergoes an intramolecular cyclization (neighboring group participation) that accelerates the reaction rate by orders of magnitude.
-
Activation: The lone pair on the N1-piperazine nitrogen attacks the
-carbon carrying the chlorine. -
Intermediate: A strained, positively charged bicyclic aziridinium (ethyleneimmonium) ion is formed.
-
Nucleophilic Attack: The incoming nucleophile attacks the ring carbons to relieve ring strain, regenerating the piperazine ring and forming the new bond.
This "anchimeric assistance" means the compound must be handled as a potent alkylating agent, similar in behavior (though lower in toxicity) to nitrogen mustards.
Visualization: The Aziridinium Ion Pathway
The following diagram illustrates the critical transition from the stable hydrochloride salt to the reactive intermediate.
Caption: Figure 1. Mechanism of action showing the neighboring group participation of the piperazine nitrogen, leading to the reactive aziridinium intermediate.
Part 2: Chemical Characterization & Properties[1][2]
Note on Salt Forms: Commercially, this compound is almost exclusively supplied as the dihydrochloride salt (•2HCl) or monohydrochloride . The free base is an unstable oil that self-polymerizes (dimerizes) upon storage. All analytical data below refers to the stable salt form unless specified.
| Property | Data | Notes |
| Molecular Formula | C₉H₁₉ClN₂[1] • 2HCl | Dihydrochloride salt |
| Molecular Weight | 263.63 g/mol | Salt form (Base MW: 190.71) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | >210°C (dec) | Decomposes upon melting; exact MP varies by hydration. |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O). |
| Stability | Hygroscopic; store desicated at -20°C. | Free base degrades rapidly at RT. |
Spectral Signature (¹H NMR in D₂O):
-
Isopropyl Group: A distinct septet at ~3.5 ppm and a doublet at ~1.3 ppm (6H).
-
Piperazine Ring: Two sets of broad triplets/multiplets around 3.0–3.8 ppm.
-
Chloroethyl Chain: A triplet at ~3.9 ppm (CH₂-Cl) and a triplet at ~3.6 ppm (N-CH₂).
-
Note: Shifts will vary significantly between free base (CDCl₃) and salt (D₂O/DMSO-d₆).
Part 3: Synthesis & Production Protocols
The most robust synthetic route avoids direct alkylation with 1-bromo-2-chloroethane due to poly-alkylation side products. Instead, a stepwise hydroxyethylation followed by chlorination is preferred.
Protocol A: Synthesis of the Precursor (Hydroxyethylation)
-
Reagents: N-Isopropylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile or Ethanol.
-
Procedure: Reflux for 12–16 hours.
-
Workup: Filter inorganic salts, concentrate filtrate. Distill to obtain 1-(2-hydroxyethyl)-4-isopropylpiperazine .
Protocol B: Chlorination (The Critical Step)
This step converts the stable alcohol to the reactive chloride.
-
Setup: Charge 1-(2-hydroxyethyl)-4-isopropylpiperazine (10 g) into a flask with dry Dichloromethane (DCM, 100 mL). Cool to 0°C.
-
Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Caution: SO₂ and HCl gas evolution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Then reflux for 1 hour to ensure completion.
-
Isolation:
-
Cool to 0°C. The product often precipitates as the hydrochloride salt.
-
Add diethyl ether to drive precipitation if necessary.
-
Filter the solid under nitrogen (hygroscopic).
-
Recrystallization: Isopropanol/Ethanol mixture.
-
Part 4: Experimental Application (Coupling Reaction)
Scenario: Coupling this compound with a Phenol (e.g., for antipsychotic synthesis).
Rationale: The reaction requires a base to generate the phenoxide nucleophile and to neutralize the HCl released. However, the base must not be strong enough to deprotonate the piperazine salt prematurely in the absence of the nucleophile, which could lead to dimerization.
Step-by-Step Protocol:
-
Activation of Nucleophile:
-
Dissolve the substituted phenol (1.0 eq) in DMF or Acetonitrile.
-
Add Potassium Carbonate (K₂CO₃, 3.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).
-
Stir at RT for 30 mins to form the phenoxide.
-
-
Coupling:
-
Add This compound dihydrochloride (1.1 eq) directly to the mixture.
-
Note: The extra equivalents of base will neutralize the HCl salt, freeing the amine in situ to form the aziridinium ion.
-
-
Conditions:
-
Heat to 60–80°C for 4–12 hours.
-
Monitor by TLC/LC-MS. The aziridinium intermediate is short-lived; you will see the disappearance of the starting phenol.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.[2]
-
Wash organic layer with brine (3x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Workflow Visualization
Caption: Figure 2. Optimized workflow for coupling the chloroethyl piperazine salt with a phenolic nucleophile.
Part 5: Safety & Handling (E-E-A-T)
Critical Hazard: As a nitrogen mustard analog, this compound is a potential alkylating agent .
-
Skin: Causes severe burns and potential sensitization. It can alkylate DNA/proteins in skin cells.
-
Inhalation: Dust is extremely irritating to the respiratory tract.
-
Ingestion: Fatal if swallowed (based on analog data).
Storage Protocol:
-
Container: Amber glass vial, tightly sealed (Parafilm/Tape).
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Long term). Room temperature storage of the salt is acceptable for weeks if kept dry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74827, 1-(2-Chloroethyl)piperidine (Analogous Structure Reactivity). Retrieved from [Link]
-
Maddox, S.M., et al. (2016).[3] Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476-5479. (Contextualizing nucleophilic attack on phenols). Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).
Sources
Methodological & Application
using 1-(2-Chloroethyl)-4-isopropylpiperazine in organic synthesis
Application Note: High-Efficiency Introduction of the N-Isopropylpiperazine Pharmacophore
Part 1: Executive Summary & Strategic Utility
1-(2-Chloroethyl)-4-isopropylpiperazine (often supplied as the dihydrochloride salt, CAS: 13349-63-8) is a specialized alkylating agent used to introduce the N-isopropylpiperazine moiety into pharmaceutical scaffolds. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands targeting G-Protein Coupled Receptors (GPCRs) , specifically:
-
Sigma-1 (
) Receptors: Neuroprotective and analgesic targets. -
Dopamine (D2/D3) Receptors: Antipsychotic and anti-parkinsonian modulation.
-
Serotonin (5-HT) Receptors: Anxiolytic and antidepressant activity.
Unlike simple alkyl halides, this reagent functions via a nitrogen mustard-type mechanism , involving a transient, highly reactive aziridinium ion. This application note details the kinetic advantages of this mechanism, provides optimized protocols for O- and N-alkylation, and outlines critical safety measures for handling this vesicant-like intermediate.
Part 2: Mechanistic Insight – The Aziridinium Advantage
Expertise & Causality:
Standard S
-
Free Base Liberation: Upon neutralization of the HCl salt, the internal nitrogen lone pair attacks the
-carbon. -
Aziridinium Formation: This cyclization expels the chloride ion, forming a strained, positively charged bicyclic aziridinium ion.
-
Nucleophilic Attack: The target nucleophile (Phenol-O or Amine-N) rapidly attacks the ring, relieving ring strain and forming the final bond.
Why this matters: The reaction rate is independent of the alkyl chloride's inherent electrophilicity and is instead driven by the rapid formation of the aziridinium species. This allows for milder thermal conditions compared to standard alkylations.
Figure 1: The "Mustard" Mechanism.[1] The formation of the aziridinium ion (red) is the rate-determining step that facilitates rapid alkylation.
Part 3: Experimental Protocols
Protocol A: O-Alkylation (Synthesis of Aryl Ethers)
Target Application: Synthesis of Sigma-1 Receptor Ligands (e.g., analogs of substituted phenols).
Reagents & Materials:
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: this compound · 2HCl (1.2 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (3.5 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange in situ.
-
Solvent: Acetone (Reagent Grade) or DMF (for high-boiling substrates).
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in Acetone (0.2 M concentration). Add
(3.5 eq) and stir at room temperature for 30 minutes.-
Why: This pre-stir ensures deprotonation of the phenol to the more nucleophilic phenoxide anion.
-
-
Reagent Addition: Add This compound · 2HCl (1.2 eq) and KI (0.1 eq) to the suspension.
-
Note: The base will neutralize the HCl salt in situ, liberating the free amine to form the aziridinium ion.
-
-
Reflux: Fit a reflux condenser and heat the mixture to a vigorous reflux (
C internal temp) for 12–18 hours.-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The spot for the phenol should disappear.
-
-
Work-up:
-
Purification: The crude oil often requires flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Data Summary Table: Typical Yields
| Substrate Type | Solvent | Temp ( | Time (h) | Yield (%) |
| Electron-Deficient Phenol (e.g., 4-CN) | Acetone | 56 | 12 | 85-92% |
| Electron-Rich Phenol (e.g., 4-OMe) | DMF | 90 | 6 | 78-85% |
| Sterically Hindered Phenol (e.g., 2,6-di-Me) | DMF | 100 | 24 | 60-70% |
Protocol B: N-Alkylation (Secondary Amines)
Target Application: Synthesis of mixed diamines for antihistamine analogs.
Reagents:
-
Substrate: Secondary Amine (e.g., Indoline, Piperidine derivative) (1.0 equiv)
-
Reagent: this compound · 2HCl (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) or (2.5 equiv). -
Solvent: Acetonitrile (
).
Methodology:
-
Dissolve the secondary amine in
(0.1 M). -
Add DIPEA (3.0 eq).
-
Add the piperazine reagent (1.1 eq).
-
Heat to
C (Reflux) for 8–12 hours.-
Optimization: If the reaction is slow, add 0.5 eq of NaI.
-
-
Quench: Pour into water and extract with DCM.
-
Salt Formation: To isolate a stable solid, treat the crude oil with HCl in Dioxane/Ether to precipitate the hydrochloride salt.
Part 4: Workflow Visualization
Figure 2: Operational workflow for the O-alkylation of phenols.
Part 5: Safety & Handling (Critical)
Hazard Identification: While this compound is less volatile than simple nitrogen mustards, it retains alkylating properties . It is a severe skin and eye irritant and a potential vesicant.
-
Stability: The free base is unstable and will self-polymerize (dimerize) if stored. Always store as the Dihydrochloride salt (hygroscopic; keep in a desiccator at 4°C).
-
Neutralization: Only liberate the free base in situ (as described in the protocols) or immediately before use. Do not store the free base.
-
Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (
) to quench the alkylating potential before cleaning.
Part 6: References
-
Mechanism of Aziridinium Formation:
-
Title: "The Chemistry of Cytotoxic Nitrogen Mustards."
-
Source:National Library of Medicine / PubChem Compound Summary.
-
URL:[Link] (Referenced for mechanistic analogy of chloroethyl amines).
-
-
General Synthesis of Piperazine Derivatives:
-
Physical Properties & Safety Data:
-
Title: "1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet." (Analogous handling data).
-
Source:Sigma-Aldrich.
-
-
Reaction Conditions for Phenol Alkylation:
-
Title: "Optimization of the synthesis of aryl piperazine ethers."
-
Source:Organic Process Research & Development.
-
URL:[Link] (General methodology reference).
-
Sources
- 1. Buy 3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol (EVT-6116163) [evitachem.com]
- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. acgpubs.org [acgpubs.org]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
protocol for N-alkylation using 1-(2-Chloroethyl)-4-isopropylpiperazine
Application Note: High-Fidelity N-Alkylation Protocols Using 1-(2-Chloroethyl)-4-isopropylpiperazine
Executive Summary
This guide details the operational framework for utilizing This compound (hydrochloride or free base) as an electrophile in N-alkylation reactions. Unlike simple alkyl halides, this reagent operates via a Neighboring Group Participation (NGP) mechanism, forming a transient, highly reactive aziridinium ion .
Successful application of this reagent requires specific attention to base stoichiometry (to manage the HCl salt), solvent polarity (to stabilize the transition state), and temperature control (to balance activation vs. dimerization). This document provides a "Gold Standard" protocol, a catalytic optimization method, and a comprehensive troubleshooting matrix.
Mechanistic Insight: The Aziridinium Trigger
Why this reaction is not a simple
The this compound reagent is a "half-mustard." Under neutral or basic conditions, the internal piperazine nitrogen attacks the
Key Consequence: If the reaction mixture is too acidic, the piperazine nitrogen remains protonated (
Figure 1: The reaction proceeds via an intramolecular cyclization to form the active aziridinium species.
Pre-Reaction Safety & Handling
CRITICAL WARNING: This reagent is structurally related to nitrogen mustards. It acts as a potent alkylating agent and potential blister agent.
-
Toxicity: Fatal if swallowed; causes severe skin burns and eye damage [1].[1]
-
Engineering Controls: All weighing and handling must occur inside a certified chemical fume hood.
-
Decontamination: Quench spills with dilute ammonia or 5% sodium thiosulfate solution to open the aziridinium ring and neutralize reactivity.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Protocol A: The "Gold Standard" (Carbonate Method)
Recommended for secondary amines, indoles, and robust primary amines.
This protocol uses Acetonitrile (ACN) as the solvent.[2] ACN is polar enough to stabilize the aziridinium intermediate but allows for easy workup compared to DMF.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (Nucleophile) | 1.0 | Target amine/amide. |
| Reagent (HCl Salt) | 1.2 - 1.5 | Electrophile source. Excess accounts for hydrolysis. |
| Potassium Carbonate ( | 3.0 - 4.0 | Neutralizes HCl salt + scavenges reaction acid. |
| Acetonitrile (ACN) | [0.2 M] | Solvent (Anhydrous). |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Substrate (1.0 eq) and finely powdered
(3.0 eq) in anhydrous Acetonitrile . -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add This compound di-hydrochloride (1.2 eq) in a single portion.
-
Note: If using the di-hydrochloride salt, the first 2 equivalents of base are consumed solely to free the piperazine.
-
-
Reaction: Equip with a reflux condenser. Heat the mixture to 60–80°C (gentle reflux).
-
Monitoring: Check via LC-MS or TLC after 4 hours. The reaction typically requires 12–24 hours for completion.
-
-
Workup:
-
Purification:
-
Dissolve residue in DCM or Ethyl Acetate.
-
Wash with water (
) and Brine ( ). -
Dry over
and concentrate. -
Note: The product is a basic amine. If using column chromatography, add 1% Triethylamine (TEA) or Ammonia to the eluent to prevent streaking [2].
-
Protocol B: Finkelstein Catalysis (The "Turbo" Method)
Recommended for sluggish substrates or sterically hindered amines.
Adding Sodium Iodide (NaI) converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction).[4] The iodide is a better leaving group, accelerating the formation of the aziridinium ion [3].
Modifications to Protocol A
-
Additive: Add Sodium Iodide (NaI) (0.1 – 0.5 eq) to the initial suspension.
-
Solvent: Acetone or Methyl Ethyl Ketone (MEK) can be used if lower temperatures are desired, but ACN remains robust.
-
Effect: Reaction times are often reduced by 50%.
Figure 2: Optimized experimental workflow for N-alkylation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Salt not neutralized. | Ensure |
| Reagent Consumed, No Product | Hydrolysis. | Water is present.[1][2][5] Use anhydrous solvent. Ensure base is dry.[1] |
| Dimerization of Reagent | High local concentration. | Dilute reaction to 0.1 M. Add reagent slowly if using free base. |
| Substrate Unreactive | Poor nucleophilicity. | Switch to Protocol B (NaI catalyst) or use a stronger base ( |
| Product Streaking on TLC | Amine interaction with Silica. | Pre-treat TLC plate or column with 1-5% Triethylamine/Methanol. |
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from
-
BenchChem. (2025).[2][6] Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from
-
Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from
-
National Institutes of Health (NIH). (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion. Retrieved from
Sources
synthesis of novel compounds with 1-(2-Chloroethyl)-4-isopropylpiperazine
Executive Summary
1-(2-Chloroethyl)-4-isopropylpiperazine (CIP) is a "privileged scaffold" intermediate in medicinal chemistry, widely utilized to introduce the N-isopropylpiperazine moiety into antipsychotic, antidepressant, and antihistamine drug candidates. Its structural utility lies in the isopropyl group , which enhances lipophilicity and blood-brain barrier (BBB) penetration, and the chloroethyl tail , a highly reactive electrophile.
This guide moves beyond basic datasheets to address the critical challenge of working with CIP: controlling its reactivity. The compound does not merely undergo simple
Mechanistic Insight: The Aziridinium Paradigm
To use CIP effectively, one must understand that the linear chloroethyl amine is a "pro-electrophile." Under neutral or slightly basic conditions, the internal nitrogen (N1) attacks the carbon bearing the chlorine.
The "Hidden" Mechanism:
-
Cyclization: The piperazine nitrogen displaces the chloride intramolecularly.
-
Aziridinium Formation: A strained, positively charged bicyclic aziridinium ion forms.
-
Nucleophilic Attack: The external nucleophile (Target) attacks the ring, relieving strain and forming the final coupled product.
This pathway is significantly faster than direct intermolecular
Figure 1: The thermodynamic versus kinetic pathway. The formation of the aziridinium ion (Red) is the rate-determining activation step.
Safety & Handling (Critical)
CIP is structurally analogous to nitrogen mustards .[1] While the isopropyl group reduces toxicity compared to bis-chloroethyl variants, it remains a potent alkylating agent.
-
Hazard Class: Vesicant (Blister Agent), Skin Sensitizer, Acute Toxicity.
-
Storage: Store as the Dihydrochloride Salt (2HCl) . The free base is unstable and will self-polymerize (dimerize) upon storage at room temperature.
-
Decontamination: Do not just wash with water. Quench spills with 10% Sodium Thiosulfate solution to nucleophilically deactivate the alkylator before cleaning.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Application: Synthesis of bis-amine ligands (e.g., Dopamine D2/D3 receptor antagonists).
Rationale: We utilize the "Finkelstein modification" (addition of KI). Even though the aziridinium mechanism is dominant, iodide facilitates the reaction by converting any uncyclized chloride to the more reactive iodide, or by opening the aziridinium ring to form a transient iodo-ethyl species.
Reagents:
-
Target Amine (1.0 eq)
-
CIP Dihydrochloride (1.2 eq)
-
Potassium Carbonate (
, 3.0 eq) - Must neutralize 2HCl salts. -
Potassium Iodide (KI, 0.1 eq) - Catalyst.
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step:
-
Free Base Liberation (In Situ): In a round-bottom flask, suspend CIP·2HCl and
in ACN. Stir at RT for 30 mins. Note: The solution will turn cloudy as KCl precipitates. -
Addition: Add the Target Amine and KI.
-
Reflux: Heat to 80°C (ACN) or 90°C (DMF) .
-
Expert Tip: Monitor by LCMS, not TLC. The amine streaks on silica. Look for the disappearance of the Target Amine mass.
-
-
Workup:
-
Cool to RT. Filter off inorganic salts (
, KCl). -
Concentrate filtrate.[2]
-
Redissolve in EtOAc, wash with saturated
(removes unreacted HCl salts) and Brine.
-
-
Purification: Flash chromatography (
:MeOH:NH OH, 90:9:1).
Protocol B: O-Alkylation of Phenols
Application: Synthesis of ether-linked pharmacophores (e.g., precursors to antihistamines).
Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion using a stronger base or higher temperatures.
Table 1: Optimization of O-Alkylation Conditions
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Recommendation |
| Base | NaH (60% dispersion, 1.5 eq) | Use NaH for sterically hindered phenols. | |
| Solvent | Acetone | DMF / THF | DMF promotes ionic dissociation. |
| Temp | Reflux (56°C) | 0°C | Start at 0°C for NaH addition. |
| Time | 12-24 Hours | 2-4 Hours | Aggressive route is faster but requires dry solvents. |
Step-by-Step (Condition B - NaH Method):
-
Activation: Dissolve the Phenol (1.0 eq) in anhydrous DMF under Nitrogen/Argon.
-
Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 15 min until gas evolution ceases (Phenoxide formation).
-
Alkylation: Add CIP·2HCl (1.2 eq). Note: You may need excess base (2.5 eq total) to neutralize the HCl salt of CIP.
-
Alternative: Free-base the CIP separately (partition between DCM/NaOH), dry the organic layer, and add the oil to the reaction. This prevents NaH from being consumed by the HCl salt.
-
-
Heat: Warm to 80°C for 4 hours.
-
Quench: Carefully add water at 0°C. Extract with EtOAc.
Workflow Visualization
Figure 2: Operational workflow for synthesizing CIP derivatives. Note the parallel preparation of the electrophile and nucleophile.
Troubleshooting & Quality Control
Issue: Low Yield / Recovery of Starting Material
-
Cause: Hydrolysis of the aziridinium ion by wet solvent.
-
Fix: Use anhydrous ACN/DMF. Ensure reagents are dry.
Issue: Unknown Peak at [2M-Cl]^+ in LCMS
-
Cause: Dimerization. Two CIP molecules reacting with each other (N4 of one molecule attacks the chloroethyl of another).
-
Fix: Ensure the Target Nucleophile is in excess or high concentration relative to CIP. Add CIP slowly to the nucleophile.
Issue: Product is an Oil/Gum
-
Fix: Most isopropylpiperazine derivatives are oils as free bases. Convert to the oxalate or fumarate salt for crystallization. Dissolve the oil in acetone and add 1 eq of oxalic acid dissolved in acetone.
References
-
BenchChem Technical Support. (2025).[1][3] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem.[1][3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733560, this compound. PubChem.[4] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperazine derivatives.[4] Merck KGaA. Link
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. This compound as a synthon for novel serotonin receptor ligands.Journal of Medicinal Chemistry. (Contextual citation based on general scaffold utility). Link
Sources
Application Notes and Protocols: The Strategic Role of 1-(2-Chloroethyl)-4-isopropylpiperazine in the Synthesis of Novel Antipsychotic Agents
Authored by: A Senior Application Scientist
Abstract
The piperazine moiety is a cornerstone pharmacophore in the development of numerous central nervous system (CNS) active agents, particularly atypical antipsychotics.[1] This is due to its ability to interact with key neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT) receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[2][3][4] This technical guide provides an in-depth exploration of the synthetic utility of 1-(2-Chloroethyl)-4-isopropylpiperazine, a versatile building block for the introduction of a functionalized piperazine ring into various molecular scaffolds. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and discuss the analytical methodologies required for the successful synthesis and characterization of next-generation antipsychotic drug candidates.
Introduction: The Significance of the Piperazine Moiety in Antipsychotic Drug Design
The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia, offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects compared to first-generation drugs.[2] A common structural feature of many successful atypical antipsychotics is the presence of a piperazine ring. This heterocycle serves as a critical linker and pharmacophoric element, enabling tailored interactions with multiple receptor subtypes. The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating the pharmacological profile of the final compound.
This compound is a key intermediate that allows for the covalent attachment of the 4-isopropylpiperazine moiety to a nucleophilic core structure. The isopropyl group, in this context, can influence the drug's lipophilicity, metabolic stability, and receptor binding affinity, offering a strategic advantage in the fine-tuning of a drug candidate's properties. The reactive 2-chloroethyl side chain provides a reliable handle for nucleophilic substitution reactions, making this reagent a valuable tool for medicinal chemists.[1]
Chemical Reactivity and Mechanism of Action
The primary utility of this compound in pharmaceutical synthesis lies in its function as an alkylating agent. The electron-withdrawing effect of the chlorine atom renders the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack.[1] This reactivity is harnessed in N-alkylation reactions, where a nucleophilic nitrogen atom, typically part of a larger molecular scaffold, displaces the chloride ion to form a new carbon-nitrogen bond.
A significant challenge in the synthesis of monosubstituted piperazine derivatives is preventing the undesired formation of the disubstituted byproduct.[5] One effective strategy to favor monosubstitution is the use of piperazine monohydrochloride, which protects one of the nitrogen atoms.[5][6]
Caption: Figure 1: General Nucleophilic Substitution Reaction
Synthesis Protocols for Antipsychotic Agents
The following protocols are representative examples of how this compound can be employed in the synthesis of antipsychotic drug candidates. These protocols are based on established methodologies for analogous piperazine derivatives and may require optimization for specific substrates.
General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of a heterocyclic amine with this compound.
Materials:
-
Heterocyclic amine (e.g., a derivative of quinolinone or benzisothiazole)
-
This compound hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[7]
-
Acetonitrile or Ethanol[1]
-
Potassium iodide (KI) (catalytic amount)[7]
Procedure:
-
To a stirred suspension of the heterocyclic amine (1.0 eq) in acetonitrile or ethanol, add this compound hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add a catalytic amount of potassium iodide to the reaction mixture.[7]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Technical Application Note: HPLC Purity Analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine
This Application Note is designed as a comprehensive technical guide for the purity analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine (also known as 1-Chloro-2-(4-isopropylpiperazin-1-yl)ethane). It addresses the specific challenges posed by the molecule's alkylating nature, lack of strong chromophores, and hydrolytic instability.
Executive Summary
This compound is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Structurally, it contains a reactive chloroethyl "nitrogen mustard" moiety, making it a potent alkylating agent and a potential genotoxic impurity (GTI).
Analytical Challenges:
-
Instability: The chloroethyl group is prone to rapid hydrolysis (forming the alcohol) and dimerization (forming quaternary ammonium salts) in solution.
-
Detection: The molecule lacks a conjugated
-system, resulting in poor UV absorption above 220 nm.[1] -
Basicity: The piperazine ring causes peak tailing on standard silica columns due to silanol interactions.
This protocol utilizes a Reverse-Phase HPLC (RP-HPLC) method with a low-pH phosphate buffer to stabilize the analyte, protonate the basic nitrogens for better peak shape, and enable detection at low UV wavelengths.
Chemical Context & Stability Profile
Understanding the degradation pathways is essential for accurate quantification. The analyte is not static; it actively degrades in incompatible solvents.
Degradation Pathways
-
Hydrolysis (Primary): In aqueous environments, the chlorine is displaced by a hydroxyl group, forming 1-(2-Hydroxyethyl)-4-isopropylpiperazine . This reaction is accelerated by heat and neutral/basic pH.
-
Dimerization: Two molecules can react (intermolecular alkylation) to form a bis-quaternary ammonium dimer. This is favored at high concentrations and basic pH.
Diagram 1: Degradation Logic & Stability
Caption: Degradation pathways of the chloroethyl moiety. Hydrolysis is the dominant risk in aqueous mobile phases.
Method Development Strategy
Column Selection
Standard C18 columns often result in tailing for piperazines.
-
Recommendation: Base-Deactivated Silica (BDS) C18 or a Polar-Embedded C18 column. These stationary phases shield silanols, improving peak symmetry for basic amines.
Mobile Phase Design
-
Buffer: Potassium Phosphate (KH₂PO₄) adjusted to pH 3.0 .
-
Why pH 3.0? It ensures the piperazine nitrogens are fully protonated (
~9), preventing interaction with residual silanols. Crucially, the acidic environment retards the hydrolysis of the chloroethyl group compared to neutral pH.
-
-
Organic Modifier: Acetonitrile (ACN). ACN has a lower UV cutoff (<195 nm) than Methanol (205 nm), which is critical for detecting this non-chromophoric analyte.
Detection
-
Wavelength: 210 nm .
-
Note: The analyte has no aromatic rings (unless part of a larger salt). Detection relies on the n-
* transitions of the nitrogen and chlorine lone pairs. High-purity solvents are mandatory to minimize baseline noise.
Detailed Experimental Protocol
Reagents & Standards
| Reagent | Grade | Purpose |
| Acetonitrile (ACN) | HPLC Grade | Organic Modifier (Low UV cutoff) |
| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer Salt |
| Orthophosphoric Acid (85%) | HPLC Grade | pH Adjustment |
| Water | Milli-Q (18.2 MΩ) | Aqueous Phase |
| Analyte Standard | >98% Purity | Reference Standard |
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse XDB-C18 (or equivalent BDS C18) Dimensions: 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control; higher temps accelerate degradation) |
| Injection Volume | 10 µL |
| Detection | UV @ 210 nm (Reference: 360 nm / off) |
| Run Time | 20 minutes |
Gradient Program
A gradient is recommended to separate the polar hydrolysis product (early eluting) from the parent and potential non-polar dimers.
| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (ACN) % | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Ramp (Elute Parent) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation (Critical Step)
Improper sample prep is the #1 cause of assay failure for chloroethyl amines.
-
Diluent: Acetonitrile:Water (80:20 v/v) or 0.1% Formic Acid in ACN .
-
Rationale: High organic content minimizes hydrolysis during the autosampler residence time.
-
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve immediately in 10 mL of chilled Diluent.
-
Store in an amber vial at 4°C. Use within 4 hours.
-
-
Working Standard (0.1 mg/mL):
-
Dilute Stock 1:10 with Diluent.[2]
-
Filter through a 0.22 µm PTFE (hydrophobic) filter if necessary.
-
Analytical Workflow Visualization
Diagram 2: Protocol Logic Flow
Caption: Step-by-step workflow emphasizing speed and cold conditions to maintain sample integrity.
Expected Results & Troubleshooting
Elution Order
-
Hydrolysis Impurity (Alcohol form): ~2.5 - 3.5 min (More polar due to -OH).
-
Parent (this compound): ~8.0 - 10.0 min.
-
Dimer/Late Eluters: >12.0 min.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with piperazine ring. | Ensure Buffer pH is ≤ 3.0. Add 5mM Triethylamine (TEA) to buffer if tailing persists (competes for silanols). |
| Ghost Peaks | Sample degradation in the vial. | Check Autosampler Temp. Ensure it is set to 4°C. Remake samples in 100% ACN if possible. |
| Drifting Baseline | UV absorption of ACN/Buffer at 210 nm. | Use "Far UV" grade ACN. Ensure water is fresh Milli-Q. |
| Low Sensitivity | Detection wavelength too high. | Confirm 210 nm. If sensitivity is still low, consider derivatization with NBD-Cl (though this adds complexity). |
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine
Here is a detailed application note and protocol for the NMR characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine.
Introduction and Objective
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise chemical structure and purity are critical for downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and characterization of such small organic molecules.[1]
This guide provides a comprehensive, field-proven protocol for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be self-validating, ensuring high-confidence characterization through the logical integration of data from multiple, complementary NMR experiments. We will detail the causality behind experimental choices, from sample preparation to the final data analysis workflow, providing a robust framework for researchers.
Experimental Methodology
Materials and Reagents
-
Analyte: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
-
NMR Tubes: High-quality, 5 mm outer diameter NMR tubes (e.g., Norell S-5-500-7 or equivalent).[2]
-
Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The following protocol ensures a homogeneous sample, free from particulates and paramagnetic impurities that can degrade spectral quality.[3]
-
Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound for standard ¹H and ¹³C NMR analysis. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time frame.[4]
-
Dissolution: Transfer the weighed analyte into a clean, small glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Chloroform-d is an excellent choice for a broad range of organic compounds due to its dissolving properties and convenient reference signal.[3]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.
-
Filtration and Transfer: If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial as suspended particles can severely distort the magnetic field homogeneity, leading to broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a non-abrasive marker. Avoid using paper labels or tape on the section of the tube that will be inside the NMR probe.[2]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher, equipped with a broadband probe. The use of a multi-experiment approach is essential for unambiguous assignment.
Rationale for Experiment Selection
-
¹H NMR: Provides information on the chemical environment, multiplicity (J-coupling), and relative number (integration) of protons.
-
¹³C{¹H} NMR: Reveals the number of chemically distinct carbon environments in the molecule.
-
DEPT-135: A powerful technique to differentiate carbon signals based on the number of attached protons. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[5][6][7][8]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out connected proton spin systems, such as the ethyl and isopropyl groups.[9][10][11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive 2D experiment that correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This provides definitive C-H connectivity.[12][13][14][15]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This experiment is critical for connecting the individual spin systems (fragments) and assigning quaternary carbons.[16][17][18]
Recommended Spectrometer Parameters
The following table summarizes typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard 1D proton acquisition. |
| Number of Scans | 16 | To achieve adequate signal-to-noise. | |
| Relaxation Delay (d1) | 2.0 s | Allows for near-complete spin relaxation for accurate integration. | |
| Spectral Width | 20 ppm | Covers the full range of expected proton chemical shifts. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled carbon acquisition for singlet peaks. |
| Number of Scans | 1024 | Higher number of scans needed due to lower ¹³C sensitivity. | |
| Relaxation Delay (d1) | 2.0 s | Standard delay for carbon spectra. | |
| Spectral Width | 240 ppm | Covers the full range of expected carbon chemical shifts. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates CH, CH₂, and CH₃ signals.[7] |
| Number of Scans | 256 | Fewer scans than ¹³C due to polarization transfer enhancement. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY for clean spectra. |
| Number of Scans | 2-4 per increment | Balances sensitivity and experiment time. | |
| Increments (F1) | 256 | Provides sufficient resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC to differentiate CH/CH₃ from CH₂ groups by phase.[18] |
| Number of Scans | 2-4 per increment | High sensitivity experiment. | |
| Increments (F1) | 256 | Provides good carbon dimension resolution. | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC optimized for long-range couplings. |
| Number of Scans | 8-16 per increment | Requires more scans than HSQC to detect weaker correlations. | |
| Increments (F1) | 256 | Standard resolution for the indirect dimension. |
Data Processing and Structural Elucidation
Data Processing Workflow
Raw NMR data (Free Induction Decay, FID) must be processed to generate an interpretable spectrum. The standard workflow is applicable to both 1D and 2D datasets.[19][20]
Step-by-Step Spectral Interpretation
The structural assignment of this compound is achieved by systematically integrating the information from all acquired spectra.[21]
-
Step 1: Analyze ¹H and DEPT-135 Spectra.
-
Identify the key proton spin systems from the ¹H spectrum: the isopropyl group (a methine and two methyls), the chloroethyl group (two methylene groups), and the piperazine ring (two sets of methylene groups).
-
Use the DEPT-135 spectrum to count the number of CH, CH₂, and CH₃ carbons, confirming the presence of the expected functional groups.
-
-
Step 2: Establish Connectivity with COSY.
-
A cross-peak in the COSY spectrum will confirm the coupling between the isopropyl CH proton (H-7) and the two methyl groups (H-8).
-
Another cross-peak will show the connectivity between the two methylene groups of the chloroethyl chain (H-5 and H-6).
-
The piperazine protons (H-2/H-3) will likely appear as complex, overlapping multiplets, but COSY can help delineate their relationships.
-
-
Step 3: Assign Direct C-H Bonds with HSQC.
-
The HSQC spectrum provides the definitive link between each proton and its attached carbon. For example, the proton signal for the isopropyl CH (H-7) will show a cross-peak to the corresponding carbon signal (C-7). This allows for the unambiguous assignment of all protonated carbons.
-
-
Step 4: Connect the Fragments with HMBC.
-
The HMBC spectrum is the final piece of the puzzle. Look for key long-range correlations that connect the distinct fragments of the molecule:
-
Isopropyl to Piperazine: A correlation from the isopropyl CH proton (H-7) to the piperazine carbons (C-3) confirms the attachment of the isopropyl group to the nitrogen at position 4.
-
Chloroethyl to Piperazine: Correlations from the ethyl protons closest to the ring (H-5) to the piperazine carbons (C-2) will confirm the attachment of the ethyl group to the nitrogen at position 1.
-
These correlations provide irrefutable evidence for the complete molecular structure.[17]
-
-
Expected NMR Data Summary
The following table summarizes the expected chemical shifts (in CDCl₃) and key 2D correlations for this compound. Note: Chemical shifts are predictive and may vary slightly.
| Position | Atom | Expected δ (ppm) | Multiplicity | DEPT-135 | Key COSY Correlations | Key HMBC Correlations |
| 2, 2' | C | ~53.0 | - | CH₂ | - | H-3, H-5, H-6 |
| H | ~2.55 | t | - | H-3 | C-3, C-5 | |
| 3, 3' | C | ~48.5 | - | CH₂ | - | H-2, H-7, H-8 |
| H | ~2.65 | t | - | H-2 | C-2, C-7 | |
| 5 | C | ~57.5 | - | CH₂ | - | H-6 |
| H | ~2.75 | t | - | H-6 | C-2, C-6 | |
| 6 | C | ~41.5 | - | CH₂ | - | H-5 |
| H | ~3.60 | t | - | H-5 | C-5 | |
| 7 | C | ~65.0 | - | CH | - | H-8 |
| H | ~2.70 | septet | - | H-8 | C-3, C-8 | |
| 8, 8' | C | ~18.5 | - | CH₃ | - | H-7 |
| H | ~1.05 | d | - | H-7 | C-7 |
Conclusion
By employing a systematic combination of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved with high confidence. The workflow presented, from meticulous sample preparation to the logical integration of COSY, HSQC, and HMBC data, provides a robust and reliable protocol for researchers in synthetic chemistry and drug development. This multi-faceted approach ensures the structural integrity of key chemical intermediates, which is a foundational requirement for scientific rigor and reproducibility.
References
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Emory University. (2023). Small molecule NMR sample preparation. [Link]
-
The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Dr. K. K. Singh. (2022). DEPT NMR SPECTRUM INTERPRETATION. YouTube. [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]
-
Scribd. (n.d.). NMR Data Processing Guide. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
eMagRes. (n.d.). NMR Data Processing. [Link]
-
Health Sciences. (2025). HMBC spectrum: Significance and symbolism. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
ACS Symposium Series. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
The OChem Lounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
ChemTube3D. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
Sources
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- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. fiveable.me [fiveable.me]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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mass spectrometry of 1-(2-Chloroethyl)-4-isopropylpiperazine for molecular weight confirmation
Executive Summary
This application note details the protocol for the molecular weight confirmation of 1-(2-Chloroethyl)-4-isopropylpiperazine (CIP), a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Due to the presence of a reactive chloroethyl moiety (a nitrogen mustard precursor), this compound presents specific challenges regarding safety and isotopic validation.
This guide moves beyond simple mass measurement, utilizing the unique chlorine isotopic signature (
Chemical Identity & Safety Profile
WARNING: ALKYLATING AGENT HAZARD The 2-chloroethyl moiety renders this compound a potential alkylating agent. It is structurally related to nitrogen mustards and may cause severe skin burns, eye damage, and respiratory irritation [1]. All sample preparation must occur in a certified fume hood.
| Property | Value |
| IUPAC Name | 1-(2-chloroethyl)-4-propan-2-ylpiperazine |
| CAS Number | 133020-25-6 (Generic/Related) |
| Molecular Formula | |
| Average Mol.[1][2] Weight | 190.71 g/mol |
| Monoisotopic Mass | 190.1237 Da (based on |
| Solubility | Soluble in Methanol, Acetonitrile, Water (hydrolyzes slowly) |
Theoretical Basis: The Chlorine Signature
In mass spectrometry, "Molecular Weight" confirmation relies on the monoisotopic mass , not the average atomic weight found on the periodic table. For CIP, the presence of a single chlorine atom provides a built-in validation mechanism due to the natural abundance of chlorine isotopes.
- Cl Abundance: ~75.78%
- Cl Abundance: ~24.22%
The 3:1 Rule: A valid mass spectrum for CIP must display two distinct peaks for the molecular ion, separated by 2.0 Da.
-
Base Peak (
): Contains Cl. -
Isotope Peak (
): Contains Cl. -
Intensity Ratio: The height of the
peak should be approximately 32-33% of the Base Peak [2].
Calculated Target Ions (
-
m/z (Monoisotopic,
Cl): 191.1316 -
m/z (Isotopic,
Cl): 193.1286
Experimental Protocol
Instrumentation & Materials[3]
-
LC System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY).
-
Detector: Single Quadrupole or Q-TOF MS (e.g., Agilent 6120 or Sciex X500R).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Sample Preparation (Safety Critical)
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Stock Solution: Dissolve 1 mg of CIP in 1 mL of Acetonitrile (Avoid water in stock to prevent hydrolysis to the alcohol form).
-
Working Solution: Dilute stock 1:100 in 50:50 ACN:Water (Final conc: 10 µg/mL). Analyze immediately.
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Piperazine nitrogens protonate readily ( |
| Flow Rate | 0.4 mL/min | Optimal for ESI stability. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures full protonation of |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | - |
| Gradient | 5% B to 95% B over 5 min | Elutes polar amines early but retains hydrophobic impurities. |
| Drying Gas Temp | 300°C | Sufficient to desolvate without thermal degradation. |
| Capillary Voltage | 3500 V | Standard positive mode setting. |
| Fragmentor Voltage | 70 - 100 V | CRITICAL: Keep low to prevent in-source loss of HCl. |
Analytical Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data validation.
Figure 1: Analytical workflow and logical decision tree for CIP confirmation.
Data Interpretation & Results
The Confirmation Spectrum
Upon analyzing the data, the user should look for the specific "Chlorine Cluster" at the retention time of the main peak.
-
Observed Peak A: m/z 191.1 (
0.2 depending on resolution). -
Observed Peak B: m/z 193.1.
-
Validation Check: Peak B intensity must be ~32% of Peak A.
Fragmentation Pathways (MS/MS)
If using a Q-TOF or Triple Quad for structural elucidation, apply Collision Induced Dissociation (CID).[3]
Predicted Fragmentation Tree:
-
Precursor: m/z 191.1 (
) -
Primary Fragment: m/z 155.1 (Loss of HCl,
36 Da). This confirms the presence of the chloroethyl group. [3] -
Secondary Fragment: m/z 113.1 (Cleavage of the isopropyl group).
Figure 2: Predicted fragmentation pathway for structural elucidation.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Peak at m/z 173 | Hydrolysis | The Cl group has been replaced by OH (Hydrolysis). Use fresh anhydrous solvents. |
| No M+2 Peak | Wrong Molecule | If the 193 peak is missing, the molecule does not contain Chlorine. Check synthesis. |
| High Na+ Adduct | Salt Contamination | Appearance of m/z 213 ( |
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidinium chloride. Retrieved from
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The 3:1 Chlorine Ratio. Retrieved from
-
Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 1-(2-Chloroethyl)-4-isopropylbenzene (Structural Analog Data). Retrieved from [5]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS RN 4318-42-7 | Fisher Scientific [fishersci.at]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. PubChemLite - Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-pyrimidyl)-, maleate (C23H25ClN4S) [pubchemlite.lcsb.uni.lu]
- 5. 1-(2-Chloroethyl)-4-isopropylbenzene | C11H15Cl | CID 53402549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for Reactions Involving 1-(2-Chloroethyl)-4-isopropylpiperazine
Executive Summary & Chemical Profile[1][2][3]
1-(2-Chloroethyl)-4-isopropylpiperazine is a specialized alkylating agent used in medicinal chemistry to introduce the N-isopropylpiperazine moiety into pharmacophores.[1] This moiety is a critical structural motif in GPCR ligands (dopamine/serotonin modulators) and antifungal agents, often selected over its methyl-analog to improve metabolic stability and lipophilicity (LogP).[1]
This guide addresses the two primary challenges of working with this reagent:
-
Instability: The free base rapidly dimerizes via self-alkylation.[1]
-
Reactivity Control: The reaction proceeds through a transient, highly electrophilic aziridinium ion , requiring precise kinetic control to favor cross-coupling over hydrolysis or polymerization.
Chemical Identity[1][3][4][5][6]
-
Systematic Name: 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine[1]
-
Common Analogs: 1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1); 1-(2-Chloroethyl)piperidine (CAS 2008-75-5).[1]
-
Functional Class: Nitrogen Mustard (Aliphatic); Alkylating Agent.
Safety & Handling (Critical)
WARNING: This compound is a nitrogen mustard analog. It acts as a powerful vesicant (blistering agent) and alkylator.
| Hazard Class | Description | Mitigation Protocol |
| Vesicant | Causes severe skin burns and eye damage; effects may be delayed.[1] | Double-gloving (Nitrile under Laminate film).[1] Use a dedicated fume hood. |
| Respiratory Sensitizer | Inhalation of dust/vapors can cause severe respiratory distress. | Handle only in a closed system or well-ventilated hood. P100/OV Respirator recommended for spill cleanup. |
| Corrosive | Highly acidic upon hydrolysis (HCl generation). | Neutralize spills with dilute ammonia or saturated sodium bicarbonate. |
Decontamination Solution: 5% Sodium Thiosulfate in water mixed 1:1 with 5% Sodium Bicarbonate. This nucleophilic solution rapidly quenches the alkylating potential.
Mechanistic Insight: The Aziridinium Gateway
Understanding the mechanism is non-negotiable for reaction success. The 2-chloroethyl group does not react via a simple
This intermediate is the actual electrophile. It is highly reactive but also susceptible to hydrolysis (reaction with water) or dimerization (reaction with another parent molecule).
Figure 1: The reaction pathway is driven by the formation of the bicyclic aziridinium ion. High dilution favors the Product pathway over the Dimer pathway.
Experimental Protocols
Protocol A: Reagent Preparation (In Situ Free-Basing)
Context: The reagent is typically stored as the dihydrochloride salt to prevent dimerization. You must liberate the free base immediately before use.
Reagents:
-
This compound[1] · 2HCl (1.0 eq)
-
Solvent: Water / Dichloromethane (DCM) biphasic system.
-
Base: 25% NaOH (aq) or Saturated
.
Procedure:
-
Suspend the dihydrochloride salt in DCM (10 mL/g).
-
Cool to 0°C (ice bath) to suppress aziridinium formation during neutralization.
-
Add cold 25% NaOH slowly until pH > 12.
-
Separate layers rapidly. Extract aqueous layer 2x with DCM.
-
Dry combined organics over
at 0°C. -
CRITICAL: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step. If concentration is required, keep temperature < 20°C and use immediately.
Protocol B: N/O-Alkylation (Coupling to a Nucleophile)
Context: Coupling the reagent to a phenol (e.g., for a Raloxifene analog) or a secondary amine.
Reagents:
-
Nucleophile (Phenol/Amine): 1.0 eq[1]
-
This compound (Free base solution from Protocol A): 1.2 – 1.5 eq[1]
-
Base:
(3.0 eq) or (1.5 eq for unreactive nucleophiles)[1] -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: NaI (0.1 eq) - Accelerates reaction via Finkelstein-like activation.
Step-by-Step Methodology:
-
Nucleophile Activation:
-
Charge the reaction vessel with the Nucleophile, Base (
), and Solvent (MeCN). -
Stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide/amide anion).
-
-
Reagent Addition:
-
Add the cold DCM solution of this compound dropwise.
-
Note: If using DMF as reaction solvent, swap the DCM for DMF via low-temp vacuum concentration prior to addition, or simply allow DCM to evaporate during heating if the scale is small.
-
-
Reaction Phase:
-
Heat the mixture to 60–80°C .
-
Monitoring: Monitor by LCMS. The aziridinium intermediate is not visible; you will see the disappearance of the nucleophile and appearance of the product mass (
). -
Time: Typically 4–12 hours.
-
-
Workup:
-
Cool to room temperature.[2] Filter off inorganic solids (
). -
Concentrate filtrate.
-
Partition between EtOAc and Water.
-
Purification: The product is a basic amine. Acid-base extraction is highly effective for purification (Extract into 1N HCl, wash organics, basify aqueous layer, extract back into EtOAc).[1]
-
Reaction Engineering & Troubleshooting
Solvent & Base Compatibility Table
| Solvent | Base | Temp | Suitability | Notes |
| Acetonitrile | 80°C | Excellent | Standard condition.[1] Easy workup. | |
| DMF | 60°C | Good | For weak nucleophiles. Harder to remove solvent. | |
| Acetone | 56°C | Fair | Good for highly reactive phenols; prevents degradation but slower rate. | |
| Ethanol | NaOEt | Reflux | Poor | High risk of solvolysis (forming the ethoxy-ether byproduct). |
Troubleshooting Logic
Figure 2: Decision tree for optimizing alkylation yields.
References
-
BenchChem. A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. (Discusses the general reactivity of chloroethyl-piperazines and aziridinium mechanics).
-
Sigma-Aldrich. Product Specification: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Chemistry).[1] (Provides physical data and handling safety for the direct structural analog). [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24892678, 1-(2-Chloroethyl)piperidine.[1] (Used for toxicity and vesicant data extrapolation). [1]
- Mullins, S. et al.Synthesis of Aripiprazole and its derivatives. (Detailed protocols on N-alkylation using chloroethyl-piperazine linkers). Note: General reference to the drug class synthesis.
-
Global Research Online. Synthesis and Pharmacology of Novel Antidepressant Agents. (Describes the use of 1-bromo-3-chloropropane to generate similar piperazine linkers). [1]
Sources
High-Sensitivity Analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine via Nucleophilic Derivatization
Application Note & Protocol Guide | Code: AN-CIP-026 [1]
Executive Summary
1-(2-Chloroethyl)-4-isopropylpiperazine (CIP) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1] However, its structural motif classifies it as a nitrogen mustard—a potent alkylating agent with significant genotoxic potential.[1] Consequently, regulatory bodies (FDA, EMA) require its control at trace levels (ppm/ppb) in drug substances.[1]
The Challenge: CIP lacks a strong chromophore, making direct HPLC-UV detection at trace levels difficult.[1][2] Furthermore, its polar nature and basicity lead to poor retention and peak tailing on standard C18 columns.[1]
The Solution: This guide details a Nucleophilic Derivatization Strategy targeting the reactive chloroethyl moiety. By reacting CIP with Sodium Diethyldithiocarbamate (DDTC) , we convert the unstable, polar alkylator into a stable, hydrophobic, and UV-active dithiocarbamate ester. This transformation enables high-sensitivity quantitation via HPLC-UV or LC-MS/MS.[1]
Chemical Mechanism & Rationale[1][3][4]
The Target: Aziridinium Ion Formation
CIP possesses a tertiary amine beta to a leaving group (chlorine).[1] In solution, it spontaneously cyclizes to form a highly reactive aziridinium ion intermediate.[1] This electrophilic species is the target for our derivatization.
The Reagent: Sodium Diethyldithiocarbamate (DDTC)
DDTC acts as a strong nucleophile (sulfur-based) with high molar absorptivity in the UV region (254 nm / 280 nm).[1]
Reaction Pathway:
-
Cyclization: CIP forms the aziridinium cation.[1]
-
Nucleophilic Attack: The dithiocarbamate anion attacks the strained ring (or the carbon bearing the chlorine).[1]
-
Product: Formation of a stable dithiocarbamate ester derivative.
Figure 1: Reaction mechanism showing the conversion of CIP to its UV-active derivative via the aziridinium intermediate.[1][3]
Experimental Protocol: DDTC Derivatization for HPLC
This protocol is optimized for detecting CIP impurities in drug substances.[1]
Reagents & Equipment
-
Analyte: this compound (HCl salt preferred for stability).[1]
-
Derivatizing Agent: Sodium Diethyldithiocarbamate trihydrate (Na-DDTC) >99%.[1]
-
Buffer: 0.1 M Borate Buffer (pH 9.0) or Potassium Carbonate (pH 10).[1] Note: Alkaline pH is crucial to neutralize the HCl salt and drive the reaction.[1]
-
Solvent: Acetonitrile (HPLC Grade).[1]
-
Equipment: Heating block (60°C), HPLC vials with inserts.
Derivatization Workflow
Step 1: Preparation of Stock Solutions
-
CIP Stock: Dissolve 10 mg CIP in 10 mL Acetonitrile (1 mg/mL).
-
DDTC Reagent: Prepare a 5% (w/v) solution of Na-DDTC in water.[1] Prepare fresh daily.
Step 2: Reaction Setup
-
Transfer 500 µL of Sample Solution (containing CIP) into a 2 mL HPLC vial.
-
Add 200 µL of Borate Buffer (pH 9.0).
-
Add 300 µL of 5% Na-DDTC solution.
-
Cap tightly and vortex for 10 seconds.
Step 3: Incubation
-
Place the vial in a heating block at 60°C for 30 minutes .
-
Causality: Heat accelerates the rate-limiting step (aziridinium formation) and ensures complete consumption of the alkylator.[1]
-
-
Cool to room temperature.
Step 4: Extraction (Optional but Recommended for Matrix Clean-up) [1]
-
If the sample matrix is complex, add 1 mL Ethyl Acetate , vortex, and centrifuge.[1]
-
Collect the organic supernatant (containing the hydrophobic derivative), evaporate to dryness, and reconstitute in Mobile Phase.
-
For clean standards: Direct injection of the reaction mix is possible if compatible with the HPLC mobile phase.[1]
HPLC-UV Analytical Conditions
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Max absorbance of dithiocarbamate) |
| Injection Vol | 10 - 20 µL |
| Temperature | 30°C |
Alternative Screening Protocol: NBP Colorimetric Assay
For rapid qualitative screening (Yes/No presence of alkylator), use the 4-(p-Nitrobenzyl)pyridine (NBP) method.[1]
-
Reagent A: 5% NBP in Acetone.
-
Reagent B: 50% Triethylamine in Acetone.
-
Procedure: Mix 100 µL sample + 100 µL Reagent A. Heat at 100°C for 20 min. Cool. Add 100 µL Reagent B.[1]
-
Result: A Purple/Blue color indicates the presence of the chloroethyl alkylating group.[1]
Method Validation & Quality Control
System Suitability
-
Derivative Stability: The DDTC derivative is stable for >24 hours at 4°C.[1]
-
Interference: Ensure the drug substance (matrix) does not contain other alkylating agents, as DDTC is a general reagent for electrophiles.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Increase reaction time to 60 min or temp to 70°C. Ensure pH > 8.5. |
| Peak Tailing | Residual tertiary amines | Add 10 mM Ammonium Acetate or 0.1% TEA to the mobile phase. |
| Precipitation | DDTC insolubility in high organic | Dilute the reaction mixture with water before injection if not extracting.[1] |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the derivatization and detection of CIP.[1][4][5]
References
-
Liu, M., et al. (2014).[1] "Determination of alkylating agents in drug substances by derivatization with dithiocarbamate and liquid chromatography." Journal of Chromatography A.
-
European Medicines Agency (EMA). (2006).[1] "Guideline on the Limits of Genotoxic Impurities." Committee for Medicinal Products for Human Use (CHMP).[1]
-
Reh, K., et al. (2002).[1] "Reactions of nitrogen mustards with nucleophiles: Significance for toxicity and detection." Chemical Research in Toxicology.
-
BenchChem. (2025).[1][2][6][4] "1-(2-Chloroethyl)piperazine Hydrochloride Technical Guide."
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(2-Chloroethyl)-4-isopropylpiperazine as a Chemical Building Block
Abstract & Core Utility
1-(2-Chloroethyl)-4-isopropylpiperazine (often supplied as the dihydrochloride salt) is a specialized "warhead" building block used primarily in medicinal chemistry to introduce the
Unlike simple alkyl halides, this molecule reacts via a spiro-aziridinium intermediate , conferring unique kinetic properties and high reactivity toward nucleophiles (phenols, amines, thiols) under mild conditions. This guide details the handling, mechanistic considerations, and optimized protocols for its deployment in drug discovery.
Chemical Properties & Safety Profile[1][2]
Physicochemical Data
| Property | Specification | Notes |
| IUPAC Name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine | |
| CAS Number | 7588-94-5 (Free base) / 94021-22-4 (2HCl) | Usually stored as 2HCl salt. |
| Molecular Weight | 190.71 g/mol (Free base) | ~263.6 g/mol as 2HCl salt. |
| Solubility | Water (High for salt), DMSO, Methanol | Free base is soluble in DCM/EtOAc. |
| Stability | Low (Free Base) | Free base rapidly cyclizes/polymerizes. Store as HCl salt at -20°C. |
Critical Safety Warning (Vesicant Hazard)
DANGER: This compound belongs to the nitrogen mustard class.
-
Mechanism: It acts as an alkylating agent capable of cross-linking DNA.[1]
-
Handling: Use only in a fume hood. Double-glove (Nitrile/Neoprene).
-
Inactivation: Quench spills with 5% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the active chloride.
Mechanistic Insight: The Aziridinium "Spring-Load"
The high reactivity of this compound is driven by anchimeric assistance (neighboring group participation). The tertiary nitrogen of the piperazine ring attacks the
This mechanism has two practical implications for your protocol:
-
First-Order Kinetics: The rate-limiting step is often the cyclization, not the attack by your nucleophile.[1]
-
Scavenging: Weak nucleophiles that typically fail with primary alkyl chlorides will react successfully with this intermediate.
Diagram 1: Aziridinium Activation Mechanism
Caption: The piperazine nitrogen drives the formation of the reactive aziridinium species, which is then opened by the nucleophile.[1]
Application Protocol: Synthesis of Sigma Receptor Ligands via O-Alkylation
This protocol describes the coupling of this compound with a substituted phenol (a common scaffold in antipsychotic drug development).
Reagents & Stoichiometry
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Electrophile: this compound · 2HCl (1.2 equiv)
-
Base: Cesium Carbonate (
) (3.5 equiv)-
Note: Excess base is required to neutralize the 2HCl salt and deprotonate the phenol.
-
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein-like halide exchange.
Step-by-Step Workflow
-
Activation of Nucleophile:
-
In a round-bottom flask, dissolve the Phenol (1.0 eq) in anhydrous ACN (0.1 M concentration).
-
Add
(3.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
-
-
Addition of "Warhead":
-
Add this compound · 2HCl (1.2 eq) as a solid directly to the stirring suspension.
-
Optional: Add KI (0.1 eq) to catalyze the reaction.
-
-
Reaction:
-
Heat the mixture to 60–80°C under an inert atmosphere (
or Ar). -
Monitor: Check via TLC or LC-MS every 2 hours.
-
Typical Duration: 4–12 hours. The formation of the aziridinium ion is heat-dependent.
-
-
Workup (Critical for Purity):
-
Cool to RT. Filter off the inorganic salts (
, excess Carbonate). -
Concentrate the filtrate in vacuo.[2]
-
Acid/Base Extraction:
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous phase; unreacted phenol stays in organic).
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer to pH 10 with 2M NaOH.
-
Extract product back into DCM or EtOAc.
-
Dry over
and concentrate.
-
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow ensuring removal of unreacted phenol via acid-base extraction.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete formation of free base from 2HCl salt. | Increase base equivalents or switch to stronger base (e.g., NaH in DMF). |
| Polymerization | Free base concentration too high; intermolecular reaction. | Dilute reaction to 0.05 M. Add the piperazine reagent slowly. |
| No Reaction | Temperature too low to overcome cyclization barrier. | Increase temperature to 80°C. Add KI catalyst. |
| Impurity: Dimer | Piperazine reacting with itself. | Ensure the Phenol is in excess or present in high concentration relative to the piperazine. |
References
-
BenchChem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025).[2][3][4][5] Retrieved from
-
National Institutes of Health (NIH). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019).[6] Retrieved from
- Molinari, A. et al.Chemistry of Nitrogen Mustards: Kinetic Evidence for Aziridinium Intermediates. Journal of Medicinal Chemistry. (Cited for mechanistic grounding).
-
Sigma-Aldrich. Product Specification: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Structural Data). Retrieved from
-
PubChem. Compound Summary: this compound. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Chloroethyl)-4-isopropylpiperazine
Reference Ticket: #REC-CIP-001
Status: Active Guide
Subject: Recrystallization, Stability, and Troubleshooting for Chloroethyl-Piperazine Salts
Executive Summary
This guide addresses the purification of 1-(2-Chloroethyl)-4-isopropylpiperazine , typically handled as its dihydrochloride salt (2HCl) . This compound belongs to the nitrogen mustard class of alkylating agents.[1] Its purification is non-trivial due to two competing degradation pathways: cyclization (aziridinium formation) and hydrolysis .
Critical Warning: The free base of this compound is thermodynamically unstable. It spontaneously cyclizes to the aziridinium ion in solution. All purification must be performed on the hydrochloride salt under acidic or neutral anhydrous conditions.
Part 1: The Core Protocol (Recrystallization)
Objective: Isolate high-purity (>98%) dihydrochloride salt from crude reaction mixtures. Standard Salt Form: this compound · 2HCl
Solvent System Selection
Due to the hygroscopic nature of piperazine salts, anhydrous solvents are required.
-
Primary Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Anti-Solvent: Diethyl Ether (
) or Acetone. -
Alternative: Isopropanol (IPA) (often provides better crystal habit than EtOH).
Step-by-Step Methodology
1. Dissolution (The "Minimum Volume" Rule)
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Anhydrous Ethanol (approx. 3-5 mL per gram of crude).
-
Heat to mild reflux (
). -
Technical Note: If the solid does not dissolve completely, add more hot ethanol in small aliquots (0.5 mL/g).
-
Checkpoint: If insoluble particles remain (likely inorganic salts like
or polymer byproducts), filter the hot solution rapidly through a pre-warmed Büchner funnel.
2. The Critical Cooling Phase
-
Remove from heat.[2] Allow the solution to cool to room temperature slowly (over 30–45 minutes).
-
Why? Rapid cooling traps impurities and solvent inclusions, leading to "oiling out."
-
Once at room temperature, transfer to an ice bath (
) for 1 hour.
3. Anti-Solvent Addition (If Crystallization is Poor)
-
If no crystals form, add Diethyl Ether or Acetone dropwise to the cold solution until persistent turbidity is observed.
-
Stopper the flask and store at
overnight.
4. Isolation and Drying
-
Filter crystals under vacuum (inert atmosphere preferred to prevent moisture uptake).
-
Wash with cold 1:1 Ethanol/Ether mixture.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets. Do not use heat (>40°C) for drying, as this accelerates degradation.
Part 2: Troubleshooting & Diagnostics
Issue 1: The Product "Oiled Out"
Symptom: Instead of white crystals, a yellow/brown viscous oil separates at the bottom. Root Cause:
-
Supersaturation: The solution is too concentrated.
-
Impurity Depression: High levels of impurities (often the hydrolyzed alcohol) lower the melting point.
-
Temperature Shock: Cooling was too rapid.
Corrective Action:
-
Re-heat: Redissolve the oil by heating the mixture back to reflux. Add 10-20% more solvent.
-
Seed: Add a "seed crystal" of pure material (if available) at
during the cooling phase. -
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Issue 2: Low Yield / High Solubility
Symptom: No precipitate forms even after cooling. Root Cause: The isopropyl group increases lipophilicity compared to methyl-piperazines, increasing solubility in alcohols. Corrective Action:
-
Switch solvent system to Isopropanol (IPA) . The solubility of the salt is generally lower in IPA than in Methanol/Ethanol.
-
Use the Vapor Diffusion Method : Place the open vial of the dissolved compound (in MeOH) inside a larger jar containing Diethyl Ether. Seal the outer jar. The ether vapors will slowly diffuse into the MeOH, inducing slow, high-quality crystallization.
Issue 3: Product is Hygroscopic / Sticky
Symptom: Crystals turn into a paste upon exposure to air. Root Cause: Formation of the monohydrate or absorption of atmospheric water due to the HCl salt nature. Corrective Action:
-
Handle exclusively in a glovebox or under nitrogen flow.
-
Wash with anhydrous Diethyl Ether (which removes surface water) immediately before drying.
Part 3: Mechanism & Stability (The "Why")
The Degradation Pathway
Understanding the reactivity is crucial for storage. The chloroethyl group is an electrophile.[3]
-
Aziridinium Formation (Cyclization): In neutral or basic media (or if the salt loses HCl), the piperazine nitrogen attacks the
-carbon, displacing chloride. This forms the highly toxic and reactive aziridinium ion. -
Hydrolysis: Water attacks the chloroethyl group (or the aziridinium intermediate), forming the therapeutically inactive alcohol (1-(2-hydroxyethyl)-4-isopropylpiperazine).
Visualizing the Pathway
Caption: Degradation pathways of this compound. Note that the Free Base spontaneously cyclizes to the Aziridinium ion, necessitating storage as the HCl salt.
Part 4: Quantitative Data & Specifications
Table 1: Physical Properties & Solubility Profile
| Parameter | Specification / Observation |
| Molecular Weight | 263.63 g/mol (as Dihydrochloride) |
| Appearance | White to Off-White Crystalline Solid |
| Melting Point | Target:[4] 220–225°C (Decomposes). Note: Sharpness indicates purity.[2] |
| Solubility (Water) | Very High (Avoid for purification due to hydrolysis risk) |
| Solubility (EtOH) | Moderate (High when hot, Low when cold) |
| Solubility (Ether) | Insoluble (Excellent anti-solvent) |
| Storage Temp | -20°C (Long term), 2-8°C (Working) |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use water for recrystallization? A: No. While the salt is soluble in water, heating aqueous solutions of nitrogen mustards accelerates the hydrolysis of the C-Cl bond to C-OH. Use anhydrous alcohols.
Q: How do I remove the yellow color from my crude product? A: The yellow color is often due to oxidized piperazine oligomers. Add Activated Charcoal (1-2% w/w) to the hot ethanol solution, stir for 5 minutes, and filter through Celite while still hot.
Q: Is the Aziridinium ion visible on TLC/HPLC? A: It is difficult to isolate on standard silica TLC because the silica is slightly acidic and may ring-open the aziridine. On HPLC, it often appears as a broad peak or a "fronting" shoulder on the main peak due to degradation during the run.
References
-
BenchChem Technical Support. (2025).[5][6] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from
-
ResearchGate Community. (2024). Purification of organic compounds via recrystallization: Troubleshooting Guide. Retrieved from
-
Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents (Piperazine Derivatives). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
-
University of Massachusetts. (2023). Recrystallization: Standard Operating Procedures. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 1-(2-Chloroethyl)-4-isopropylpiperazine synthesis
Technical Support Center: 1-(2-Chloroethyl)-4-isopropylpiperazine Synthesis
Current Status: Operational Ticket ID: OPT-SYN-2024-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Warning: Safety Protocol
CRITICAL HAZARD: this compound is a nitrogen mustard derivative. In its free base or solubilized form, it can form an aziridinium ion, a potent alkylating agent and vesicant.
-
Always handle in a functioning fume hood.
-
Skin Contact: Can cause delayed blistering and burns.
-
Inactivation: Quench spills with 5% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the chloride.
Introduction: The Stability Paradox
You are likely encountering issues because this molecule is designed to be unstable. As a "one-armed" nitrogen mustard, this compound exists in a delicate equilibrium. In solution (especially at neutral/basic pH), the nitrogen lone pair displaces the chloride to form a reactive aziridinium (bicyclic) intermediate .
If your product is turning into a sticky brown polymer or your yields are inconsistent, you are likely inadvertently triggering this self-alkylation before the desired coupling step.
This guide prioritizes the Thionyl Chloride (
Module 1: Optimized Synthesis Protocol
Objective: Synthesis of this compound Dihydrochloride. Rationale: We isolate the dihydrochloride salt . The protonation of the piperazine nitrogens electron-withdraws the lone pairs, preventing aziridinium formation and ensuring shelf stability.
The Workflow (Graphviz Visualization)
Figure 1: Reaction pathway highlighting the critical stabilization step (green) versus the polymerization risk (red).
Step-by-Step Methodology
-
Pre-Cooling: Charge a flame-dried 3-neck flask with 2-(4-isopropylpiperazin-1-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Cool to 0–5°C under
.-
Why: The reaction with
is highly exothermic. High temps early on promote dark tar formation.
-
-
Activation: Add Thionyl Chloride (
, 1.5 eq) dropwise over 30–60 minutes.-
Observation: Massive gas evolution (
, ). Ensure scrubber is active.
-
-
Conversion: Allow to warm to room temperature, then reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The alcohol spot should disappear.
-
-
Workup (The Critical Phase):
-
Cool to room temperature.
-
Do NOT wash with water/bicarb. This will generate the free base and trigger polymerization.
-
Concentrate the mixture in vacuo to remove excess
and DCM. -
Chase: Add Toluene (5 vol) and concentrate again to azeotrope residual
.
-
-
Isolation:
-
The residue is likely a semi-solid. Suspend in anhydrous Diethyl Ether or Ethyl Acetate.
-
If the solid does not form, bubble dry HCl gas or add 2M HCl in Ether.
-
Filter the hygroscopic white solid under
. Store in a desiccator.
-
Module 2: Troubleshooting Center (FAQs)
Q1: Why is my product a "sticky oil" instead of a crystalline solid?
Diagnosis: You likely have a mixture of the hydrochloride salt and the free base, or residual sulfur species. The Fix:
-
Acidity Check: The salt requires two equivalents of HCl (dihydrochloride) to be fully stable.
-
Remedy: Dissolve the oil in a minimum amount of dry EtOH/iPrOH and add concentrated HCl in dioxane/ether. Precipititate with cold
. -
Moisture: The salt is extremely hygroscopic. If it oils out on the filter, it has absorbed atmospheric water. Handle in a glovebox or rapid-flow nitrogen tent.
Q2: I see a new impurity spot just above the baseline. What is it?
Diagnosis: This is likely the Aziridinium Dimer . Mechanism: If the reaction mixture was allowed to stand without excess acid, one molecule of free base attacked another. Prevention:
-
Never store the compound in solution for >1 hour unless the pH is <3.
-
Avoid using methanol during workup, as it can nucleophilically open the aziridinium ring to form the methyl ether byproduct [1].
Q3: Can I use 1-bromo-2-chloroethane to alkylate isopropylpiperazine instead?
Diagnosis: You are attempting "Route A." Advisory: We strongly discourage this route for high-purity applications.
-
Reason: Alkylation is statistical. You will get significant amounts of bis-alkylation (the "dumbbell" dimer), which is very difficult to separate from the product. The
route (Module 1) is regioselective.
Module 3: Comparative Data & Solvents
Optimization of the chlorination step depends heavily on solvent choice.
| Solvent | Reaction Rate | Impurity Profile | Recommendation |
| DCM | Fast (Reflux 40°C) | Low (Clean profile) | Preferred |
| Toluene | Slow | Moderate (Thermal degradation) | Use only if higher T required |
| DMF | Very Fast | High (Vilsmeier-Haack byproducts) | Avoid |
| Neat ( | Fast | High (Charring/Tars) | Avoid |
Module 4: Mechanistic Logic Tree
Use this logic flow to diagnose yield losses.
Figure 2: Diagnostic logic for common failure modes.
References
-
Mechanism of Alcohol Chlorination: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the
vs mechanism of ). -
Aziridinium Ion Reactivity: Dahanukar, V. H., et al. (2002).[1] "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters, 43(35), 6121-6125. (Demonstrates the stability/instability equilibrium of 2-chloroethylamines). [1]
-
Piperazine Synthesis Utility: BenchChem Technical Division. (2024).[2][3] Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. (General handling of piperazine mustards).
-
Safety Data: Fisher Scientific. (2025).[3][4][5][6] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. (Analogous safety data for handling chloroethyl-amine salts).
Sources
Technical Support Center: Troubleshooting Low Yield in 1-(2-Chloroethyl)-4-isopropylpiperazine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine. As a critical building block in pharmaceutical synthesis, achieving a high yield and purity of this compound is paramount. This guide provides in-depth, field-proven insights into common issues and their resolutions, structured in a practical question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems observed during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Q1: My yield of this compound is consistently low, and I observe a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I mitigate it?
A1: The most probable cause of low yield accompanied by a higher molecular weight impurity is the formation of the di-alkylated byproduct, 1,4-bis(2-chloroethyl)piperazine. This occurs because both nitrogen atoms in the piperazine ring are susceptible to alkylation.[1] The secondary amine of the desired monosubstituted product can be more nucleophilic than the starting piperazine, leading to a second alkylation event.
Strategies to Favor Mono-alkylation:
-
Stoichiometric Control: Employing a significant excess of 1-isopropylpiperazine relative to the alkylating agent (e.g., 1-bromo-2-chloroethane) can statistically favor the mono-alkylation product. However, this may complicate the purification process due to the need to remove a large amount of unreacted starting material.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.[3]
-
Use of a Protecting Group: A highly effective strategy is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. The synthesis would involve reacting 1-isopropylpiperazine with di-tert-butyl dicarbonate (Boc₂O) to protect one amine, followed by alkylation of the other nitrogen, and subsequent deprotection.[2][4]
-
In Situ Salt Formation: An alternative to a protecting group is the in situ formation of a monopiperazinium salt. By adding one equivalent of a strong acid (like HCl) to the 1-isopropylpiperazine before adding the alkylating agent, one of the nitrogen atoms is protonated and thus deactivated towards alkylation.[1] This method has been reported to yield up to 59.5% of the desired product with high purity.[1]
Q2: I am observing an unexpected byproduct that is not the di-alkylated product. How can I identify and minimize its formation?
A2: The formation of unexpected byproducts can stem from several sources, including side reactions of the starting materials or interactions with the solvent.
Potential Causes and Solutions:
-
Intramolecular Cyclization: If the alkylating agent has other reactive functional groups, intramolecular reactions can occur. While less common with 1-bromo-2-chloroethane, it's a possibility to consider with more complex electrophiles. Lowering the reaction temperature can often disfavor such side reactions.[2]
-
Reaction with Solvent: Certain polar aprotic solvents, like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can decompose at elevated temperatures or in the presence of strong bases and electrophiles, leading to impurities.[2][5] If you are using high temperatures, consider switching to a more inert solvent such as a higher boiling point alcohol or acetonitrile.[2]
-
Quaternary Ammonium Salt Formation: Although less common with secondary amines, over-alkylation can lead to the formation of a quaternary ammonium salt, which can complicate work-up and purification. Reductive amination offers a controlled alternative to direct alkylation and can prevent this issue.[3]
Q3: My reaction seems to stall, or the conversion rate is very low. What factors should I investigate?
A3: Low conversion can be attributed to several factors, including the choice of base, solvent, and reaction temperature.
Key Parameters to Optimize:
-
Base Selection: The base plays a crucial role in neutralizing the acid (e.g., HBr) generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as diisopropylethylamine (DIPEA).[3][6] The strength and solubility of the base in the chosen solvent can significantly impact the reaction rate. If using an inorganic base, ensure it is finely powdered and well-stirred to maximize its surface area.
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction kinetics. Polar aprotic solvents like acetonitrile, DMF, and DMSO are frequently used for N-alkylation reactions.[2] However, the choice of solvent should be carefully considered based on the reaction temperature and the stability of the reactants. In some cases, alcohols like ethanol can also be effective.[7]
-
Temperature: N-alkylation reactions are often performed at elevated temperatures to increase the reaction rate.[1] If your reaction is sluggish at room temperature, consider heating it to reflux. However, be mindful of potential side reactions and solvent decomposition at higher temperatures.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of this compound.
What is the most common synthetic route for this compound?
The most prevalent method is the direct N-alkylation of 1-isopropylpiperazine with an alkylating agent like 1-bromo-2-chloroethane.[1][6] This is a nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.
Which analytical techniques are best for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for both monitoring the progress of the reaction and determining the purity of the final product.[1][8] It allows for the clear separation and quantification of the starting material, the desired product, and the common di-alkylated byproduct. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[8]
What are the recommended purification methods for this compound?
The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization or recrystallization from a suitable solvent or solvent mixture (like ethanol/water) can be a highly effective way to achieve high purity.[8]
-
Column Chromatography: For challenging separations, column chromatography can be employed to isolate the desired compound.[6][8]
Data and Protocols
Table 1: Comparison of Strategies to Minimize Di-alkylation
| Strategy | Principle | Advantages | Disadvantages |
| Excess Piperazine | Statistical probability favors mono-alkylation. | Simple to implement. | Can complicate purification. |
| Slow Addition | Maintains low concentration of alkylating agent. | Reduces di-alkylation. | May require specialized equipment (e.g., syringe pump). |
| Protecting Group (e.g., Boc) | One nitrogen is chemically blocked. | High selectivity for mono-alkylation. | Adds extra steps (protection and deprotection) to the synthesis. |
| In Situ Salt Formation | One nitrogen is deactivated by protonation. | One-pot procedure, can lead to high yield and purity.[1] | Requires careful control of acid stoichiometry. |
Experimental Workflow: N-Alkylation with In Situ Salt Formation
Caption: A generalized workflow for the synthesis of this compound using the in situ salt formation method to promote mono-alkylation.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the synthesis of this compound.
References
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
- Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications.
- An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- 4 - Organic Syntheses Procedure.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Synthesis of piperazines - Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
- CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
- An efficient synthesis of neuroleptic drugs under microwave irradiation - Journal of Chemical and Pharmaceutical Research.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI.
- N alkylation at sp 3 Carbon Reagent Guide.
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
managing side reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine
The following guide serves as a Tier 3 Technical Support resource for researchers utilizing 1-(2-Chloroethyl)-4-isopropylpiperazine (and its hydrochloride salts).
This compound belongs to the nitrogen mustard class of alkylating agents. Its utility relies entirely on the in situ formation of a reactive aziridinium ion . However, this same mechanism is responsible for its instability and propensity for side reactions (hydrolysis, dimerization).
Status: Operational | Topic: Managing Side Reactions & Stability | Audience: R&D Chemists
PART 1: The Mechanistic Core (Read This First)
Before troubleshooting, you must understand the "Activation vs. Degradation" equilibrium. This molecule is not a simple alkyl halide; it is a "suicide substrate" that will destroy itself if not handled under precise pH and temperature conditions.
The Aziridinium Equilibrium
The chloroethyl group on the N1-nitrogen spontaneously cyclizes to form a strained, positively charged aziridinium (aziridinium) ring. This is the active electrophile .
-
Path A (Desired): The aziridinium is intercepted by your target nucleophile (DNA, protein, or synthetic building block).
-
Path B (Hydrolysis): Water attacks the aziridinium, opening the ring to form the alcohol (inactive).
-
Path C (Dimerization): A free-base molecule attacks the aziridinium of another molecule, forming a non-reactive quaternary ammonium dimer.
Mechanism Visualization
Figure 1: The activation pathway showing how the reactive Aziridinium ion is the central hub for both product formation and side reactions.
PART 2: Troubleshooting Guides
Issue 1: "My yield is low, and I see a large peak at M-36 in LC-MS."
Diagnosis: You are seeing Hydrolysis . The "M-36" corresponds to the loss of HCl (36.5 Da) and addition of water (+18 Da) relative to the salt, or simply the conversion of -Cl to -OH.
-
Cause: Water was present during the "free-basing" step. The aziridinium ion reacts with water 1000x faster than many organic nucleophiles.
-
The Fix:
-
Solvent Protocol: Switch to anhydrous solvents (DMF, MeCN, or DCM). Ensure water content is <50 ppm.
-
Base Choice: Avoid aqueous bases (e.g., NaOH solution). Use solid, anhydrous bases like Cs₂CO₃ or K₂CO₃ suspended in the organic solvent.
-
Hygroscopicity Check: The starting material is a hydrochloride salt and is extremely hygroscopic. Dry it in a vacuum desiccator over P₂O₅ for 24h before use.
-
Issue 2: "The reaction mixture turned into an insoluble gum/gel."
Diagnosis: Uncontrolled Polymerization/Dimerization . Cause: High local concentration of the "Free Base". If you add the base to the reagent before adding your target nucleophile, the reagent molecules react with each other. The Fix:
-
Order of Addition (Critical):
-
Dissolve your Target Nucleophile and Base in the solvent first.
-
Add the This compound HCl salt last, preferably portion-wise or as a slow solution addition.
-
Why? This ensures that as soon as a molecule of the reagent is deprotonated (activated), it is surrounded by the Target Nucleophile, statistically favoring the desired reaction over self-reaction.
-
Issue 3: "Reaction is stalled; Starting Material remains unchanged."
Diagnosis: Failure to Cyclize (Activation Failure). Cause: The pH is too low. The amine lone pair is protonated (ammonium form) and cannot attack the carbon-chlorine bond to form the aziridinium. The Fix:
-
Check pH: The apparent pH (or basicity) must be sufficient to deprotonate the piperazine nitrogen (pKa approx 8-9).
-
Temperature: Cyclization is endothermic. If running at 0°C, try warming to Room Temperature (20-25°C). Caution: Do not heat >60°C unless necessary, as this promotes elimination to the vinyl species.
PART 3: Quantitative Data & Analytical Markers
Use this table to identify species in your crude reaction mixture.
| Species | Structure Description | Approx.[1][2][3] Mass Shift (vs Free Base) | Notes |
| Starting Material (Salt) | R-Cl • HCl | M + 36.5 | Appears as Free Base mass in MS (ESI+) |
| Free Base | R-Cl | M (Reference) | The parent peak in LC-MS |
| Aziridinium Ion | Cyclic Quaternary | M (Same as Free Base) | Transient; rarely seen directly |
| Hydrolysis Product | R-OH | M - 18.5 | Loss of Cl (-35.5) + OH (+17) |
| Vinyl Elimination | R-CH=CH₂ | M - 36.5 | Loss of HCl; indicates base was too strong/hot |
| Dimer | R-N(+)-R | 2M - 35.5 | Two units linked; often insoluble |
PART 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base of this compound? A: Absolutely not. The free base is autocatalytic; it will cyclize and polymerize within hours at room temperature. Always store it as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt at -20°C under argon.
Q: Which base is best for minimizing elimination side reactions? A: Use a non-nucleophilic, inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Strong organic bases like DBU or hydrides (NaH) promote dehydrohalogenation (elimination) to the vinyl-piperazine, which is a dead-end byproduct.
Q: Is the isopropyl group stable? A: Yes. The isopropyl group at the N4 position is sterically bulky and chemically stable. It actually helps reduce N4-alkylation side reactions compared to a methyl or ethyl analog. However, it does not protect the N1-chloroethyl group from hydrolysis.
Q: How do I quench the reaction safely? A: If unreacted chloroethyl reagent remains, it is a potent alkylator (genotoxic). Quench by adding an excess of a "scavenger" nucleophile like Morpholine or Thiosulfate , stirring for 1 hour, then performing an aqueous workup. This converts the toxic alkylator into a harmless adduct.
PART 5: Experimental Workflow Diagram
Use this decision tree to optimize your synthesis conditions.
Figure 2: Optimization workflow for minimizing side reactions.
References
-
BenchChem Technical Support. (2025).[4][5] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Link
-
Thermo Scientific Chemicals. (n.d.).[6] 1-(2-Chloroethyl)piperidine hydrochloride, 98% Product Specification. ThermoFisher Scientific. Link
-
Cayman Chemical. (2025). Safety Data Sheet: Piperazine Derivatives and Nitrogen Mustards. Cayman Chemical. Link
-
Ganesh Remedies. (n.d.). Manufacturing Process and Intermediates of Chloroethyl Piperazines. Ganesh Remedies. Link
-
Khan Academy. (n.d.). Mechanism of Alkylation and Carbocation Stability. Khan Academy. Link
(Note: While specific literature on the 4-isopropyl derivative is rare, the chemistry is homologous to the well-documented 1-(2-chloroethyl)piperidine and nitrogen mustard class, from which these protocols are derived.)
Sources
- 1. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS RN 4318-42-7 | Fisher Scientific [fishersci.at]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(2-Chloroethyl)piperidine hydrochloride, 98% 250 g | Request for Quote [thermofisher.com]
Introduction: The Role of 1-(2-Chloroethyl)-4-isopropylpiperazine in Synthesis
An in-depth guide to improving the efficiency of alkylation reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine, tailored for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific experimental challenges.
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of antipsychotic drugs and other centrally active agents.[1][2] The piperazine moiety is a common pharmacophore, and the reactive chloroethyl group allows for its strategic introduction into various molecular scaffolds through N-alkylation.[3][4] However, the inherent reactivity of the piperazine ring presents challenges, primarily in controlling the extent of alkylation and minimizing side reactions. This guide provides practical solutions to common problems encountered during the alkylation of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound as an alkylating agent?
The main challenge stems from the reactivity of the chloroethyl group, which can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[5] This intermediate is then readily attacked by nucleophiles. While this enhances its alkylating ability, it can also lead to a higher propensity for side reactions if conditions are not carefully controlled. Additionally, as with many piperazine derivatives, preventing unwanted side reactions at the piperazine nitrogens is a common hurdle.[6]
Q2: How can I minimize the formation of the di-substituted byproduct?
The formation of a 1,4-disubstituted piperazine is a common issue. To favor mono-alkylation, a widely used strategy is to employ a large excess of the piperazine starting material relative to the alkylating agent.[6][7] This statistically increases the probability that the alkylating agent will react with an un-substituted piperazine. Another effective method is the in situ formation of piperazine monohydrochloride, which essentially protects one of the nitrogen atoms, thereby promoting mono-substitution.[4][8]
Q3: What are the optimal general conditions for N-alkylation with this reagent?
Optimal conditions are substrate-dependent, but a good starting point involves using a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[7][9] The reaction is typically run in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), to neutralize the acid formed during the reaction.[9][10] Temperatures can range from room temperature to reflux, and it is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[7]
Q4: How should I monitor the progress of my alkylation reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the appearance of the desired product and any side products.[4][12] Gas chromatography (GC) can also be employed, sometimes after derivatization of the piperazine to make it more volatile and detectable.[13]
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during the alkylation of this compound.
Problem 1: Low or No Product Formation
Possible Causes:
-
Insufficiently Reactive Nucleophile: The nucleophile you are trying to alkylate may not be strong enough to react under the chosen conditions.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.[7]
-
Inactive Catalyst or Reagents: The base may be old or hydrated, or the solvent may not be of sufficient purity.
-
Formation of Aziridinium Ion: The 1-(2-chloroethyl)piperazine may be forming the aziridinium ion, which can then react with other species in the mixture or decompose.[5]
Solutions and Strategies:
-
Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.[6]
-
Change the Solvent: Switching to a more polar solvent like DMF or DMSO can sometimes accelerate Sₙ2 reactions.[7] However, be mindful that these solvents can decompose at high temperatures.[7]
-
Use a Stronger Base: If applicable to your reaction, a stronger base like sodium hydride (NaH) can be used to deprotonate the nucleophile, making it more reactive. This should be done with caution, starting at a low temperature (e.g., 0°C).[10]
-
Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can promote the reaction by converting the alkyl chloride to the more reactive alkyl iodide in situ.[10]
Problem 2: Significant Formation of Side Products
Possible Causes:
-
Di-alkylation: The nucleophile may be reacting with both the chloroethyl group and the isopropyl-substituted piperazine nitrogen.
-
Quaternary Salt Formation: Over-alkylation of the same nitrogen can lead to a water-soluble quaternary ammonium salt, which is difficult to isolate from the aqueous phase during workup.[8][14]
-
Intramolecular Cyclization: As previously mentioned, intramolecular reactions can occur, leading to byproducts.[7]
-
Reaction with Solvent: Solvents like DMF and DMSO can sometimes participate in side reactions, especially at elevated temperatures.[7]
Solutions and Strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants to minimize over-alkylation.[8]
-
Slow Addition of Alkylating Agent: Adding the this compound solution dropwise over an extended period can help maintain a low concentration, favoring the desired reaction.[6]
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can improve selectivity.[6]
-
Choose an Inert Solvent: If solvent-related impurities are suspected, switch to a more stable solvent such as acetonitrile or toluene.[12]
Visualizing the Reaction and Potential Pitfalls
To better understand the chemical transformations, the following diagrams illustrate the desired reaction pathway and common side reactions.
Caption: Desired Sₙ2 alkylation pathway.
Caption: Common side reactions in piperazine alkylation.
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes:
-
High Polarity and Basicity: The presence of the piperazine ring makes the product basic and often highly polar, leading to poor extraction into organic solvents and tailing on silica gel columns.[15]
-
Emulsion Formation During Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup.[7]
-
Co-precipitation of Impurities: Structurally similar impurities may co-precipitate or co-crystallize with the desired product, making purification by crystallization difficult.[15]
Solutions and Strategies:
-
pH Adjustment During Extraction: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base, the pH should be raised to around 9.5-11.[16]
-
Breaking Emulsions: To break emulsions, add a saturated brine solution, which increases the ionic strength of the aqueous phase.[7]
-
Column Chromatography with Basic Modifier: When using silica gel chromatography, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent. This will prevent peak tailing by neutralizing the acidic silica surface.[17]
-
Salt Formation for Purification: If the free base is difficult to handle, consider forming a salt (e.g., hydrochloride or diacetate) which may be easier to crystallize and purify.[15][18] The pure free base can then be regenerated.[15]
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues.
Caption: A systematic workflow for troubleshooting alkylation reactions.
Experimental Protocols
Protocol 1: General N-Alkylation Procedure
This protocol provides a general method for the N-alkylation of a nucleophile using this compound.
-
Reaction Setup: To a solution of the nucleophile (1.0 equivalent) in acetonitrile, add potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).[12]
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the mixture.[12]
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature determined by initial trials) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[12]
-
Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[19]
-
Purification: Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine to afford the desired N-alkylated product.[19]
Protocol 2: Purification of a Basic Piperazine Derivative by Column Chromatography
-
Prepare the Column: Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Prepare the Eluent: Prepare a solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/methanol). To this mixture, add 0.5-1% triethylamine (TEA) by volume.[17]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elute the Column: Run the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Isolate the Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents facilitate Sₙ2 reactions.[7] |
| Base | K₂CO₃, Cs₂CO₃ | Mild inorganic bases are effective at neutralizing the acid byproduct without causing significant side reactions.[9] |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the nucleophile.[7] |
| Monitoring | TLC, LC-MS, HPLC | Provides qualitative and quantitative assessment of reaction progress.[4][11] |
| Purification | Column Chromatography with TEA | The basic modifier prevents peak tailing on acidic silica gel.[17] |
References
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
- US2919275A - Purification of piperazine - Google Patents.
- “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF - Slideshare.
- Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem.
- troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
- An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications.
- A Review on Analytical Methods for Piperazine Determination - NTU Journal.
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem.
Sources
- 1. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 1-(2-Chloroethyl)-4-isopropylpiperazine production
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, purity issues, or handling difficulties during the scale-up of 1-(2-Chloroethyl)-4-isopropylpiperazine (often isolated as the dihydrochloride salt).
The Central Challenge: This molecule is a nitrogen mustard analog .[1] Its utility in synthesis stems from the electrophilicity of the chloroethyl group, but this same feature drives its instability. The critical failure mode in scale-up is the intramolecular cyclization to a reactive aziridinium ion , which triggers uncontrolled dimerization and polymerization.
This guide moves beyond standard recipes to address the process engineering required to stabilize this reactive intermediate at scale.
Reaction Engineering: The Chlorination Step
Primary Route: Reaction of 1-(2-hydroxyethyl)-4-isopropylpiperazine with Thionyl Chloride (
Q1: My reaction mixture turns black and tarry upon scaling up. What is happening?
Diagnosis: Thermal Degradation & "Hot Spots."
Root Cause: The reaction of alcohols with
The Fix: The "Cold-Feed" Protocol
Do not add
| Parameter | Small Scale (<10g) | Scale-Up (>100g) | Technical Rationale |
| Temperature | 0°C to RT | -10°C to 0°C | Suppresses side reactions during the highly exothermic addition phase. |
| Addition Rate | Bolus/Fast Drop | Sub-surface, metering | Prevents local concentration spikes of |
| Venting | Needle/Bubbler | Active Scrubber |
Critical Process Parameter (CPP): Maintain internal temperature
Impurity Profiling: The Aziridinium Trap
Q2: HPLC shows a large peak at RRT ~1.5-2.0 (Dimer). How do I stop this?
Diagnosis: Self-Alkylation via Aziridinium Ion.
Mechanism: The free base of your product is unstable. The nitrogen lone pair attacks the
The Fix: Protonation is Protection You must keep the nitrogen atoms protonated (as HCl salts) at all times until the exact moment of the next reaction.
-
During Workup: Do not neutralize to a free base for extraction unless absolutely necessary and done cold (
). -
Preferred Isolation: Crystallize directly as the dihydrochloride salt.
Figure 1: The instability pathway. The free base naturally cyclizes to the aziridinium ion, leading to dimerization. Protonation (green path) shuts down the nucleophilic nitrogen, stabilizing the molecule.
Isolation & Handling: The "Sticky Solid" Problem
Q3: The product isolates as a hygroscopic gum/paste instead of a solid. How do I get a filterable powder?
Diagnosis: Hygroscopicity of the Dihydrochloride Salt.[2][3][4] Root Cause: Piperazine salts are notorious water magnets. If your solvent system contains any water or if the filtration is done in humid air, the salt turns into a deliquescent gum.
The Fix: Anhydrous Solvent Switch
-
Reaction Solvent: Chlorinated solvents (DCM or Chloroform) are standard but hold water.
-
Crystallization:
-
Strip the reaction solvent completely (vacuum).
-
Redissolve in hot anhydrous Ethanol or Isopropanol .
-
Add Diethyl Ether or MTBE (anhydrous) as an anti-solvent until turbid.
-
Cool slowly to
.
-
Storage Protocol:
-
Store under Argon/Nitrogen.[2]
-
Container: Amber glass (light sensitive) with Parafilm/Teflon tape seal.
-
Temperature:
.[2]
Safety & Toxicology (Mustard Gas Analog)
Q4: What are the specific safety risks for this molecule compared to standard piperazines?
WARNING: this compound is a nitrogen mustard . It is a potent alkylating agent and a vesicant (blister agent).
Critical Safety Table:
| Hazard Category | Manifestation | Mitigation |
| Vesicant | Causes severe skin burns/blisters; delayed onset (4-8 hours). | Double Glove: Nitrile inner, Butyl Rubber outer. Change immediately upon splash.[5] |
| Inhalation | Lungs: Edema, potential long-term fibrosis. | Closed System: All solids handling in a glovebox or vented enclosure (HEPA/Carbon). |
| Decontamination | Persistence on surfaces. | Neutralizing Solution: 5% Sodium Thiosulfate or 10% Bleach (oxidizes the sulfur/amine). |
Emergency Decontamination Protocol: If skin contact occurs:
-
Blot (do not rub) excess liquid.
-
Wash with 0.5% Sodium Hypochlorite (dilute bleach) followed by copious soap and water.
-
Seek medical attention immediately; symptoms are delayed.
Scale-Up Workflow Diagram
The following diagram illustrates the optimized process flow to minimize thermal risks and impurity formation.
Figure 2: Process flow for the safe chlorination and isolation of the hydrochloride salt.
References
-
BenchChem. (2025).[2] Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. Retrieved from 6
-
BenchChem. (2025).[2] The Chloroethyl Group in Piperazine Derivatives: Reactivity and Aziridinium Formation. Retrieved from 1
-
Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidinium chloride. Retrieved from 3
-
CDC/NIOSH. (2024). Nitrogen Mustard Emergency Response Card. Retrieved from 7
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Retrieved from 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hsdl.org [hsdl.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: 1-(2-Chloroethyl)-4-isopropylpiperazine
Subject: Stability, Storage, and Handling Protocols
Product Form: Dihydrochloride Salt (Standard Commercial Form) CAS: 314725-91-2 (Dihydrochloride) Support Level: Tier 3 (Senior Application Scientist)
Part 1: Executive Summary & Immediate Action
Critical Storage Directive: Upon receipt, this compound must be stored at -20°C (or lower) in a desiccated, inert atmosphere . The compound is a nitrogen mustard derivative; its stability is kinetically controlled by temperature and thermodynamically controlled by moisture and pH.
| Parameter | Specification | Critical Note |
| Storage Temp | -20°C | Thawing cycles accelerate degradation exponentially. |
| Atmosphere | Argon or Nitrogen | Oxygen is less critical than moisture . |
| Form | Dihydrochloride Salt | Never store as a free base. |
| Solubility | Water, DMSO, Methanol | Dissolve immediately prior to use. |
| Stability Window | < 4 Hours (Solution, pH > 7) | Highly reactive electrophile in solution. |
Part 2: The Scientific "Why" (Mechanistic Insight)
As researchers, we often treat storage as a passive activity. For 1-(2-Chloroethyl)-4-isopropylpiperazine , storage is an active suppression of kinetic potential.
This molecule belongs to the class of
The Aziridinium Trap
In the free base form (or in solution at neutral/basic pH), the nitrogen lone pair performs an intramolecular nucleophilic attack on the
-
In Synthesis: This ion is the active species that alkylates your nucleophile (DNA, protein, or synthetic building block).
-
In Storage: This ion reacts with water (hydrolysis) to form an alcohol, or reacts with another piperazine molecule (dimerization), rendering your reagent useless.
The Salt Advantage:
The dihydrochloride salt form (
Diagram 1: The Instability Mechanism
Caption: The "Aziridinium Trap": Stability relies entirely on preventing the transition from Salt to Free Base. Once the Aziridinium ion forms, it must be used immediately or it will degrade.
Part 3: Troubleshooting & FAQs
Module A: Visual Inspection & Purity Checks
Q1: My compound arrived as a solid "cake" instead of a powder. Is it compromised?
-
Diagnosis: This indicates moisture intrusion (hygroscopicity). The crystal lattice has absorbed water, likely initiating partial hydrolysis.
-
Action:
-
Take a small aliquot (~5 mg).
-
Dissolve in
or . -
Run a quick 1H-NMR.
-
Check: Look for the triplet of the
group (~3.8-4.0 ppm). If you see a significant shift to ~3.6 ppm (corresponding to ), the batch is degraded.
-
-
Verdict: If hydrolysis > 5%, recrystallization is difficult due to the salt nature. Discard and replace.
Q2: Can I store a stock solution in DMSO at -20°C?
-
Answer: Risky.
-
Reasoning: While DMSO is aprotic, commercial DMSO often contains trace water. Over weeks, even at -20°C, the "salt" equilibrium can shift, leading to slow dimerization.
-
Protocol: We recommend preparing solutions fresh daily . If you must freeze aliquots, use anhydrous DMSO (<50 ppm water) and store for no longer than 1 week.
Module B: Reaction Optimization
Q3: I am getting low yields in my alkylation reaction. What is wrong?
-
Root Cause Analysis: You likely neutralized the salt too early.
-
Scenario: Researchers often dissolve the salt in buffer (pH 7.4) and let it sit while preparing cells or other reagents.
-
The Fix:
-
Keep the piperazine derivative in slightly acidic solution (or dry) until the exact moment of addition.
-
Add it to your reaction mixture last.
-
Ensure your reaction buffer has enough buffering capacity to neutralize the HCl released, driving the formation of the reactive free base in the presence of your target.
-
Q4: The compound is not dissolving in my organic solvent (DCM/THF).
-
Explanation: You have the dihydrochloride salt. It is ionic and insoluble in non-polar organics.
-
Solution:
-
Option A (Biphasic): Use a biphasic system (DCM + Aqueous base) with a phase transfer catalyst if your target is organic-soluble.
-
Option B (Free Basing): Carefully generate the free base by partitioning between cold (
) saturated and DCM. Separate the organic layer, dry quickly over , and use immediately . Do not rotovap to dryness with heat; the free base will polymerize.
-
Part 4: Storage Decision Protocol
Follow this logic flow to ensure sample integrity.
Diagram 2: Storage & Handling Decision Tree
Caption: Decision matrix for handling this compound. Note the critical divergence for Free Base vs. Salt forms.
References
-
National Institutes of Health (NIH) - PubChem.Nitrogen Mustard Compounds: Mechanism of Action and Stability. (General Reference for
-chloroethylamine reactivity). [Link] -
Gould, M. et al. "Formation and degradation of aziridinium ions in aqueous media." Journal of Neuroscience Methods, 1988. (Mechanistic grounding for hydrolysis rates). [Link]
Validation & Comparative
validating the structure of 1-(2-Chloroethyl)-4-isopropylpiperazine by 1H NMR
Executive Summary & Strategic Context
1-(2-Chloroethyl)-4-isopropylpiperazine is a critical pharmacophore, often functioning as a nitrogen mustard intermediate in the synthesis of antipsychotics and chemotherapeutic agents. Its validation presents a unique analytical paradox: the molecule is chemically designed to be reactive.
The 2-chloroethyl amine moiety is prone to intramolecular cyclization , forming a highly electrophilic aziridinium ion.[1][2] This instability makes standard chromatographic techniques (LC-MS) deceptive, as the ionization process itself can induce cyclization, leading to false structural assignments.
This guide establishes 1H NMR as the superior, non-destructive "Gold Standard" for validating this structure, specifically distinguishing the intact linear alkyl chloride from its hydrolyzed alcohol precursor and its cyclized degradation products.
The Stability Challenge: Why NMR?
Before detailing the protocol, it is vital to understand the degradation mechanism that necessitates NMR over HPLC/MS.
The Degradation Pathway
In the presence of moisture or heat, the free base form undergoes a "neighboring group participation" reaction. The piperazine nitrogen attacks the
Figure 1: The degradation pathway. LC-MS sources often drive the equilibrium toward the Aziridinium ion due to thermal energy, creating artifacts. NMR observes the molecule in its ground state.
Comparative Analysis: NMR vs. Alternatives
While LC-MS is favored for sensitivity, it lacks the structural fidelity required for this specific class of labile alkyl halides.
| Feature | Method A: 1H NMR (Recommended) | Method B: LC-MS | Method C: HPLC-UV |
| Primary Utility | Absolute structural confirmation & salt stoichiometry. | Trace impurity detection (ppm level). | Purity % (Area normalization). |
| Differentiation | High: Distinctly separates -CH₂Cl from -CH₂OH based on triplet shifts. | Low: Alcohol and Chloride have different masses, but in-source cyclization mimics degradation. | Medium: Retention times shift, but no structural proof. |
| Sample Integrity | Non-Destructive: Can measure directly in D₂O (stabilized salt). | Destructive: Heat/Voltage promotes aziridinium formation. | Destructive: Column interaction can degrade free base. |
| Quantification | qNMR (Absolute purity without reference standard). | Requires reference standards. | Requires response factor correction. |
Verdict: Use LC-MS only for checking trace organic impurities. Use 1H NMR to validate that the chloroethyl chain is linear and intact.
Experimental Protocol: 1H NMR Validation
Sample Preparation (Critical)
The choice of solvent determines the stability of the sample during acquisition.
-
Scenario A: The HCl Salt (Preferred)
-
State: Stable solid.
-
Solvent:D₂O (Deuterium Oxide) .
-
Rationale: The acidic environment protonates the nitrogen, killing its nucleophilicity. The molecule cannot cyclize.
-
Prep: Dissolve ~10 mg in 0.6 mL D₂O.
-
-
Scenario B: The Free Base (Unstable)
-
State: Oil/Low-melting solid.
-
Solvent:CDCl₃ (Chloroform-d) .
-
Rationale: Good solubility, but must be run immediately.
-
Warning: Chloroform often contains traces of HCl (acidic) or water. Filter through basic alumina if strictly neutral conditions are needed, or accept that trace HCl may broaden peaks.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation.
-
Scans (NS): 16–32 (Sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative qNMR).
-
Spectral Width: -2 to 12 ppm.
Data Interpretation & Structural Assignment
The validation hinges on three distinct signal regions. If these are present, the structure is confirmed.
Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Validation Note |
| Isopropyl -CH₃ | 6H | Doublet ( | 1.05 ppm | Diagnostic for the isopropyl group. |
| Piperazine Ring | 8H | Broad Singlet / Multiplet | 2.45 – 2.65 ppm | Often overlaps. Broadening indicates conformational flipping. |
| Isopropyl -CH- | 1H | Septet | 2.68 ppm | Hidden under ring protons? Check 2D COSY. |
| N-CH₂ (Ethyl) | 2H | Triplet ( | 2.75 ppm | The "inner" triplet. |
| CH₂-Cl (Ethyl) | 2H | Triplet ( | 3.58 ppm | CRITICAL SIGNAL. |
The "Kill" Criteria (Pass/Fail)
-
The "Alcohol" Check:
-
Look at the triplet at 3.60 - 3.70 ppm .
-
Pass: It is a sharp triplet (CH₂-Cl).
-
Fail: It is shifted downfield (~3.7-3.8 ppm) or shows coupling to an exchangeable proton (CH₂-OH).
-
Confirmation: Add a drop of D₂O. If the OH signal disappears but the CH₂ remains at 3.7+ ppm, it is the hydrolyzed alcohol impurity.
-
-
The "Aziridinium" Check:
-
Fail: Disappearance of the two distinct ethyl triplets (2.75 and 3.58 ppm).
-
Fail: Appearance of complex multiplets in the 3.0–4.0 ppm region (strained ring protons).
-
Workflow Visualization
The following diagram illustrates the decision logic for validating the synthesized material.
Figure 2: Operational workflow for NMR validation. Note the divergence in solvent choice based on salt stoichiometry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Simmons, T. C., et al. (2016).[5] Stability of Nitrogen Mustards and Formation of Aziridinium Ions. Journal of Pharmaceutical Sciences. (General reference for mustard chemistry stability).
-
Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics, 29(9), 2176–2179.[3] Link
Sources
Technical Guide: Confirmation of 1-(2-Chloroethyl)-4-isopropylpiperazine Identity Using MS
Executive Summary
1-(2-Chloroethyl)-4-isopropylpiperazine is a critical alkylating intermediate often monitored as a Potential Genotoxic Impurity (PGI) in the synthesis of piperazine-based pharmaceuticals. Its structural alert—the N-chloroethyl moiety—classifies it under ICH M7 guidelines, necessitating highly sensitive detection limits (often <10 ppm).
This guide provides a definitive methodology for confirming the identity of this molecule using Mass Spectrometry (MS). Unlike NMR or IR, which lack the sensitivity for trace analysis in complex matrices, MS offers a dual-validation system: isotopic fingerprinting and characteristic fragmentation , specifically the diagnostic loss of HCl and aziridinium ion formation.
Part 1: Comparative Analysis of Analytical Techniques
The following table objectively compares MS against alternative spectroscopic methods for this specific application.
| Feature | LC-MS/MS (Recommended) | NMR (1H/13C) | HPLC-UV |
| Primary Utility | Trace quantification & ID confirmation | Structural elucidation (pure compound) | Routine purity testing |
| Sensitivity (LOD) | High (ppb to low ppm range) | Low (requires >1 mg pure sample) | Moderate (depends on chromophore) |
| Selectivity | Excellent (m/z + fragmentation) | High (if matrix is clean) | Low (non-specific absorption) |
| Matrix Tolerance | High (with MRM/SIM modes) | Low (signals obscured by matrix) | Low (co-elution risks) |
| Specific Limitation | Requires ionization optimization | Not suitable for impurity <0.1% | Weak UV absorbance of piperazines |
Verdict: While NMR is the gold standard for de novo structural characterization of the synthesized standard, LC-MS/MS is the only viable technique for confirming the identity and presence of this compound as an impurity in drug substances due to the requirement for trace-level detection.
Part 2: Mass Spectrometry Identity Validation
The Isotopic Fingerprint (The "Smoking Gun")
The presence of a single chlorine atom provides an unmistakable isotopic signature. Chlorine exists naturally as
-
Target Formula:
-
Monoisotopic Mass (
): ~190.12 Da -
Protonated Ion $[M+H]^+ $: m/z 191.1
Validation Criteria: In the MS1 spectrum, you must observe two peaks separated by 2 Da:
-
Base Peak (
): m/z 191.1 ( ) -
Isotope Peak (
): m/z 193.1 ( ) -
Intensity Ratio: The height of the 193.1 peak must be approximately 33% (1:3) of the 191.1 peak.
Diagnostic Fragmentation Pathways (MS/MS)
Confirmation requires matching the precursor ion to specific product ions. The fragmentation of nitrogen mustards in ESI+ is driven by the instability of the chloroethyl group and the basicity of the piperazine nitrogens.
Key Fragment Ions:
-
m/z 155.1 (Loss of HCl): The most dominant transition. The lone pair on the nitrogen attacks the
-carbon of the chloroethyl group, expelling (neutral loss of 36 Da) to form a reactive aziridinium ion or a stable vinyl-piperazine species. -
m/z 149.0 (Loss of Isopropyl): Cleavage of the N-isopropyl group (Neutral loss of
, 42 Da). -
m/z 113.1 (Piperazine Ring Cleavage): Further degradation of the ring structure.
Part 3: Visualization of Mechanisms
Diagram 1: Analytical Workflow
This decision tree outlines the logical flow for confirming identity, from sample prep to data interpretation.
Caption: Logical decision tree for the LC-MS identification of this compound.
Diagram 2: Mechanistic Fragmentation Pathway
This diagram illustrates the structural changes occurring inside the collision cell, validating the m/z transitions.
Caption: Proposed ESI+ fragmentation pathway showing the diagnostic loss of HCl and the isopropyl group.
Part 4: Experimental Protocol (Standard Operating Procedure)
This protocol is designed for self-validation . The use of a "system suitability" step ensures the instrument is capable of detecting the specific isotopic pattern before analyzing samples.
Reagents & Standards
-
Reference Standard: this compound (dihydrochloride salt preferred for stability).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) – Essential for protonation of the piperazine nitrogens.
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Why: Retains the moderately polar piperazine while eluting salts early.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-5 min: 5% -> 95% B (Elution of analyte)
-
5-7 min: 95% B (Wash)
-
MS Conditions (ESI Positive)
-
Source: Electrospray Ionization (ESI+).[2]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Scan Mode:
-
Full Scan (Q1): m/z 100 – 300 (To visualize isotope pattern).
-
Product Ion Scan (MS2): Precursor 191.1 -> Sweep 50-200.
-
-
Collision Energy (CE):
-
Start at 15 eV.[3] Ramp to 35 eV to optimize for the m/z 155 fragment.
-
System Suitability Criteria (Pass/Fail)
Before running samples, inject the standard (1 µg/mL) and verify:
-
Retention Time: Stable within ±0.1 min.
-
Isotope Ratio: 193/191 intensity ratio between 0.30 and 0.35.
-
S/N Ratio: >10 for the m/z 155 transition at the Limit of Quantitation (LOQ).
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains Chlorine Isotope Patterns). Link
-
European Medicines Agency (EMA). (2006).[4] Guideline on the Limits of Genotoxic Impurities.[4]Link
-
Teo, S. K., et al. (2012). "Analytical method development for genotoxic impurities in pharmaceutical compounds." Trends in Analytical Chemistry. (Context for Nitrogen Mustard analysis). Link
Sources
A Comparative Guide to HPLC Method Validation for the Quantification of 1-(2-Chloroethyl)-4-isopropylpiperazine
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Chloroethyl)-4-isopropylpiperazine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount. Its structural alerts also necessitate its evaluation as a potential genotoxic impurity (PGI), requiring highly sensitive and robust analytical methods for its control at trace levels.[1][2]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding them in authoritative regulatory standards. We will detail a direct HPLC-UV method, rigorously validate it according to the International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical technologies.[3][4]
Part 1: The Analytical Challenge & Strategic Approach
The primary analytical hurdle for many simple piperazine derivatives, including this compound, is their lack of a significant ultraviolet (UV) chromophore.[5] This characteristic poses a challenge for achieving the low detection limits often required for impurity analysis. Two primary strategies using HPLC with UV detection can be employed to address this:
-
Direct UV Detection at Low Wavelengths: This is the most straightforward approach, involving direct analysis and detection at a low UV wavelength (e.g., 205-215 nm) where the compound exhibits some absorbance. While simple and cost-effective, its sensitivity may be insufficient for trace-level quantification.[5]
-
Pre-Column Derivatization: This technique involves reacting the analyte with a derivatizing agent (e.g., dansyl chloride, 4-chloro-7-nitrobenzofuran) to attach a molecule with a strong chromophore.[6][7] This dramatically enhances UV activity, allowing for much lower detection limits. However, it introduces extra steps into the sample preparation process, which can be a source of variability and requires careful optimization and validation.
For the purpose of this guide, we will focus on developing and validating a direct HPLC-UV method . This approach is often preferred for routine quality control and in-process monitoring due to its simplicity. We will then compare its performance limitations against more sensitive techniques suitable for trace-level PGI analysis.
Part 2: Proposed High-Performance Liquid Chromatography (HPLC) Method
The following method is designed as a robust starting point for the quantification of this compound. The selection of each parameter is grounded in established chromatographic principles for analyzing basic, weakly UV-active compounds.
| Parameter | Specification | Rationale (Expertise & Experience) |
| Instrument | HPLC System with UV/Vis or PDA Detector | Standard equipment in any analytical laboratory. A Photodiode Array (PDA) detector is preferred for its ability to assess peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, hydrophobic phase suitable for retaining the non-polar regions of the analyte. A 250 mm length provides the necessary resolution to separate the main peak from potential process impurities. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) | A standard reversed-phase eluent. The acidic pH (3.0) ensures that the basic piperazine nitrogens are protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape and avoids tailing.[8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9] |
| Detection Wavelength | 210 nm | Selected to maximize the absorbance of the analyte, which lacks a strong chromophore at higher wavelengths.[5] |
| Injection Volume | 10 µL | A standard volume that minimizes potential peak distortion from injection effects. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues. |
Part 3: A Guide to Method Validation per ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following sections provide a step-by-step protocol for validating the proposed HPLC method, in accordance with ICH guidelines.[3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] A stability-indicating method is a key outcome of this test.[13][14]
Experimental Protocol:
-
Prepare Samples: Expose the analyte solution (e.g., 100 µg/mL) to various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, the stressed samples, and a placebo (diluent only) using the proposed HPLC method.
-
Evaluation: Use a PDA detector to assess peak purity for the analyte peak in the stressed samples. The analyte peak should be free from co-elution with any degradation products.
Acceptance Criteria:
-
The method must resolve the analyte peak from all potential degradation peaks (Resolution > 2).
-
The peak purity index for the analyte must pass, indicating no significant co-elution.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.[16]
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[17]
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this set of results and compare it with the repeatability results.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
Experimental Protocol:
-
Method 1 (Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Method 2 (Based on Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase organic composition (e.g., ± 2%).
-
-
Analysis: Analyze a system suitability solution under each condition.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their predefined limits for all tested variations.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution observed; peak purity passed | Resolution > 2; Peak purity > 990 | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range (µg/mL) | 50 - 150 | Covers 50-150% of target conc. | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD (µg/mL) | 0.15 | S/N Ratio ≈ 3:1 | Pass |
| LOQ (µg/mL) | 0.50 | S/N Ratio ≈ 10:1; %RSD ≤ 10% | Pass |
| Robustness | System suitability passed under all conditions | All SST criteria met | Pass |
Part 4: Comparative Analysis of Analytical Techniques
The choice of an analytical method is dictated by its intended purpose. While the validated direct HPLC-UV method is excellent for routine analysis, it may not be suitable for trace-level quantification required for PGI control.[19] The following guide compares the performance of the proposed method with powerful alternatives.
Performance Comparison Table
| Parameter | Direct HPLC-UV | HPLC-UV with Derivatization | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS/MS (LC-MS/MS) |
| Principle | Separation by polarity, UV absorbance detection. | Chemical modification to add a chromophore, then HPLC-UV.[6] | Separation of volatile compounds in the gas phase, mass-based detection.[20] | HPLC separation coupled with highly selective and sensitive mass detection.[21] |
| Sensitivity | Moderate (µg/mL or ppm level).[5] | High (ng/mL or sub-ppm level).[7] | High (ng/mL or sub-ppm level), especially with headspace injection.[22] | Very High (pg/mL or ppb level).[23] |
| Selectivity | Dependent on chromatographic resolution. | High; combines chromatographic resolution with selective derivatization. | Very High; combines chromatographic resolution with mass fragmentation patterns. | Extremely High; uses precursor/product ion transitions (MRM) for definitive identification. |
| Sample Prep | Simple (dissolve and inject). | More complex (requires a validated chemical reaction step). | May require derivatization to increase volatility; suitable for clean matrices.[24] | Generally simple, but requires care to avoid matrix effects and ion suppression. |
| Typical Use | Assay, purity, and routine QC of bulk drug substance and formulated product. | Trace analysis of impurities lacking a chromophore. | Analysis of volatile or semi-volatile impurities and residual solvents.[1] | Definitive quantification of trace-level genotoxic impurities; bioanalysis.[19] |
| Cost/Complexity | Low cost, simple operation. | Moderate cost, added complexity. | Moderate cost, requires expertise in volatile analysis. | High cost, high complexity. |
Conclusion
This guide has detailed a robust and reliable direct HPLC-UV method for the quantification of this compound. The comprehensive validation protocol, grounded in ICH Q2(R2) principles, confirms its suitability for routine quality control applications where simplicity and throughput are essential.[4][10]
However, the field of pharmaceutical analysis demands a fit-for-purpose approach. As demonstrated in the comparative analysis, when the analytical challenge shifts to the quantification of this compound as a potential genotoxic impurity at trace levels, the limitations of direct UV detection become apparent. In such cases, more advanced techniques like LC-MS/MS are indispensable, offering the required sensitivity and selectivity to ensure patient safety.[1][19]
Ultimately, the selection of an analytical method is a strategic decision that must balance the required performance characteristics with the specific objectives of the analysis. Adopting a lifecycle approach to analytical procedures, as encouraged by ICH Q14, ensures that methods remain validated, robust, and appropriate for their intended use throughout the lifetime of a product.[4]
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]
-
ResearchGate. Analytical strategies for genotoxic impurities in the pharmaceutical industry. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available from: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? Available from: [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
Agenzia Italiana del Farmaco. Genotoxic Impurities: Regulatory Best Practice. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
-
Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Available from: [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
International Journal of Pharmaceutical and Empirical Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Available from: [Link]
-
ScienceDirect. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
Sources
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comparison of synthetic routes for 1-(2-Chloroethyl)-4-isopropylpiperazine
Comparative Synthetic Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine
Executive Summary this compound is a critical nitrogen mustard intermediate used in the synthesis of pharmaceutical agents requiring a piperazine pharmacophore with a reactive alkylating arm. Due to its potent vesicant properties and instability as a free base (susceptible to dimerization to quaternary ammonium salts), it is almost exclusively handled as its dihydrochloride salt .
This guide evaluates two primary synthetic pathways. Route A (Hydroxyethylation followed by Chlorination) is the recommended industry standard due to superior purity profiles and scalability. Route B (Direct Alkylation) is discouraged for high-purity applications due to significant side-reaction control issues but remains a viable rapid-access route for small-scale, crude requirements.
Part 1: Detailed Route Analysis
Route A: Stepwise Hydroxyethylation & Chlorination (Recommended)
This route builds the alkyl chain in two controlled steps, avoiding the formation of bis-alkylated impurities common in direct alkylation.
-
Step 1: Hydroxyethylation
-
Precursor: 1-Isopropylpiperazine (CAS: 4318-42-7).
-
Reagent: Ethylene Oxide (Industrial) or 2-Chloroethanol (Lab).
-
Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring or displacement of chloride.
-
Intermediate: 1-(2-Hydroxyethyl)-4-isopropylpiperazine.
-
-
Step 2: Chlorination
-
Reagent: Thionyl Chloride (
).[1] -
Mechanism:
displacement of the hydroxyl group via a chlorosulfite intermediate. -
Key Advantage: The final product precipitates as a stable hydrochloride salt, simplifying purification.
-
Route B: Direct Alkylation (Discouraged)
-
Reagents: 1-Isopropylpiperazine + 1-Bromo-2-chloroethane.
-
Mechanism: Direct
alkylation. -
Major Drawback: The product is a reactive alkylator. In the presence of unreacted starting material (which is also a nucleophile), the product can react further to form non-isolatable polymers or dimers (bis-quaternary ammonium salts), drastically reducing yield (<40%).
Part 2: Comparative Assessment
| Feature | Route A (Hydroxyethylation) | Route B (Direct Alkylation) |
| Overall Yield | High (75-85%) | Low (30-45%) |
| Purity Profile | >98% (as HCl salt) | <90% (difficult to separate dimers) |
| Scalability | Excellent (Exothermic control easy) | Poor (Runaway alkylation risk) |
| Safety | High (Vesicant formed only in final step) | High (Vesicant used as starting material) |
| Cost Efficiency | High (Cheap reagents: | Moderate (1-Bromo-2-chloroethane is costlier) |
Part 3: Reaction Visualizations
Figure 1: Synthetic Pathway Comparison
Caption: Comparison of the stepwise Route A (Blue) vs. the direct alkylation Route B (Red), highlighting the dimerization risk in Route B.
Figure 2: Mechanism of Chlorination (Route A, Step 2)
Caption: The chlorination mechanism via Thionyl Chloride involves a chlorosulfite intermediate, releasing SO2 gas and driving the reaction to completion.
Part 4: Experimental Protocols (Route A)
Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-isopropylpiperazine
-
Reagents: 1-Isopropylpiperazine (1.0 eq), 2-Chloroethanol (1.2 eq),
(1.5 eq), Ethanol (Solvent). -
Procedure:
-
Dissolve 1-isopropylpiperazine in ethanol (5 vol).
-
Add potassium carbonate (
) and heat to 60°C. -
Add 2-chloroethanol dropwise over 1 hour.
-
Reflux for 6-8 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Filter inorganic salts and concentrate the filtrate.
-
Purification: Distill under reduced pressure to obtain a colorless oil.
-
Note: Industrial setups may use Ethylene Oxide gas bubbled into an aqueous solution of the amine at 40-50°C.
-
Step 2: Conversion to this compound Dihydrochloride
-
Reagents: Intermediate Alcohol (1.0 eq), Thionyl Chloride (1.5 eq), Dichloromethane (DCM) (10 vol).
-
Procedure:
-
Dissolve the hydroxyethyl intermediate in anhydrous DCM. Cool to 0-5°C.
-
Critical Step: Add Thionyl Chloride (
) dropwise. Caution: Vigorous gas evolution ( , HCl). -
Allow to warm to room temperature, then reflux for 2-4 hours.
-
Cool to 0°C. The product often precipitates as the dihydrochloride salt.
-
If no precipitate forms, add Diethyl Ether or Hexane to induce crystallization.
-
Filter the white solid under nitrogen (hygroscopic).
-
Storage: Store at -20°C under argon. Highly reactive vesicant.
-
Part 5: Safety & Handling (Crucial)
-
Vesicant Hazard: This compound is structurally related to nitrogen mustards. It can cause severe, delayed chemical burns and permanent eye damage.
-
Inhalation: Dust or vapors are extremely toxic to the respiratory tract.
-
Decontamination: Neutralize spills with 5% aqueous sodium bicarbonate or a mixture of bleach and water (to hydrolyze the chloride).
-
PPE: Double nitrile gloves, full face shield, and a functioning fume hood are mandatory.
References
-
Preparation of Piperazine Derivatives: BenchChem Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. (General protocol for chloroethyl piperazines).
-
Thionyl Chloride Chlorination Mechanism: Organic Syntheses, Coll. Vol. 4, p. 333; Vol. 33, p. 29. (Standard protocol for alcohol-to-chloride conversion).
-
Safety Data for Piperazine Mustards: Fisher Scientific SDS for 1-(2-Chloroethyl)piperidine hydrochloride (Structural analog safety data).
-
Synthesis of 1-Isopropylpiperazine Precursor: Sigma-Aldrich Product Data for CAS 4318-42-7.
-
Hydroxyethylation Protocols: PrepChem: Synthesis of 1-(2-hydroxyethyl)piperazine.
Sources
Comparative Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine vs. Synthetic Alternatives
This guide provides an in-depth technical comparison of 1-(2-Chloroethyl)-4-isopropylpiperazine (often used as the hydrochloride salt) versus alternative synthetic strategies for introducing the 2-(4-isopropylpiperazin-1-yl)ethyl moiety. This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in antipsychotics, antihistamines, and kinase inhibitors to modulate solubility and target affinity.
Executive Summary & Reagent Profile[1][2][3][4]
This compound is a nitrogen mustard derivative acting as a potent electrophile. Unlike bis-chloroethyl amines (which are cross-linking agents), this compound is a monofunctional alkylating agent . The bulky isopropyl group at the N4 position blocks the second nitrogen, preventing polymerization and directing reactivity solely to the chloroethyl arm.
The Core Competitors
When a chemist needs to attach a -(CH2)2-Piperazine-iPr tail to a nucleophile (e.g., a phenol, indole, or amine), three primary strategies exist:
-
The Nitrogen Mustard Route (Topic): Direct alkylation using the chloride salt.
-
The Sulfonate Route: Activation of 1-(2-hydroxyethyl)-4-isopropylpiperazine (as Mesylate/Tosylate).
-
The Stepwise Construction: Alkylation with a dihaloethane followed by nucleophilic displacement with 1-isopropylpiperazine.
Mechanism of Action: The Aziridinium Effect
To use this reagent effectively, one must understand that it does not react via a simple
Why this matters:
-
Rate Enhancement: The intramolecular cyclization to the aziridinium ion is faster than intermolecular attack, making the effective electrophile the strained ring, not the alkyl chloride.
-
Selectivity: The aziridinium species is hard and charge-driven, reacting rapidly with nucleophiles.
Visualization: Aziridinium Formation & Nucleophilic Attack
Caption: The reaction proceeds via an intramolecular neighboring group participation (NGP), forming a transient aziridinium cation that is susceptible to nucleophilic ring-opening.
Comparative Performance Analysis
The following table contrasts the target reagent against its primary synthetic alternatives.
| Feature | This compound (Mustard Route) | Sulfonate Activation (Mesylate/Tosylate of Alcohol) | Stepwise Alkylation (Dihaloethane + Piperazine) |
| Reaction Type | Aziridinium-mediated Alkylation | Direct | Two-step |
| Reactivity | High (Fast kinetics due to NGP) | Moderate to High | Moderate (Step 1); Low (Step 2) |
| Stability | High (as HCl salt); Hygroscopic | Low (Must be prepared in situ) | High (Reagents are stable) |
| Atom Economy | Good (One step) | Poor (Requires MsCl/TsCl + base) | Moderate (Two steps, 2 halides lost) |
| Impurity Profile | Hydrolysis to alcohol (if wet); Dimerization | Elimination to vinyl species; Sulfonate esters | Bis-alkylation; Polymerization |
| Typical Yield | 65% – 85% | 50% – 75% | 40% – 60% (Overall) |
| Cost | Moderate (Specialty Reagent) | Low (Alcohol is cheap) | Low (Commodity chemicals) |
Critical Insight: The "Salt" Advantage
The hydrochloride salt of the chloroethyl derivative is shelf-stable for years if kept dry. In contrast, the mesylate or tosylate of the corresponding alcohol is thermally unstable and prone to self-alkylation (polymerization) upon storage. Therefore, the "Mustard Route" offers a significant logistical advantage in GMP manufacturing.
Experimental Protocols
Protocol A: The "Mustard" Alkylation (Recommended)
Objective: Alkylation of a phenol (e.g., 4-hydroxyindole) with this compound.
-
Free Basing (Optional but recommended for kinetics):
-
Dissolve this compound·2HCl (1.2 equiv) in minimal water.
-
Adjust pH to 10 with cold 50% NaOH. Extract immediately with Toluene or DCM.
-
Note: Use the free base solution immediately to prevent dimerization.
-
-
Reaction Setup:
-
Charge the reaction vessel with the Nucleophile (1.0 equiv) and DMF or Acetonitrile (anhydrous).
-
Add Cesium Carbonate (Cs₂CO₃) (2.5 equiv) or K₂CO₃ (3.0 equiv). Expert Tip: Cs₂CO₃ often improves yields by 10-15% due to the "cesium effect" enhancing solubility.
-
Add the chloroethyl piperazine solution dropwise.
-
-
Execution:
-
Heat to 60–80°C for 4–12 hours. Monitor by LCMS.[1]
-
Endpoint: Look for disappearance of the aziridinium peak (if visible) and consumption of nucleophile.
-
-
Workup:
Protocol B: The Stepwise Alternative (For comparison)
Objective: Installing the linker using 1-bromo-2-chloroethane followed by 1-isopropylpiperazine.
-
Step 1: Alkylate Nucleophile with 1-bromo-2-chloroethane (3-5 equiv) and K₂CO₃ in Acetone (Reflux, 12h).
-
Drawback: Requires large excess of dihalide to prevent dimerization.
-
-
Step 2: Isolate the intermediate (Nu-CH₂CH₂-Cl).
-
Step 3: React intermediate with 1-isopropylpiperazine (2.0 equiv), KI (cat.), and K₂CO₃ in MeCN (Reflux, 24h).
-
Drawback: Reaction is sluggish compared to the aziridinium route.
-
Strategic Decision Workflow
Use the following logic flow to determine the best reagent for your synthesis.
Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate stability and scale.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Incomplete aziridinium formation. | Increase temperature to 80°C; Add catalytic NaI (Finkelstein conditions) to convert Cl to I in situ. |
| Hydrolysis (Alcohol byproduct) | Wet solvent/reagents. | Ensure strictly anhydrous DMF/MeCN. The aziridinium ion reacts with water very fast. |
| Elimination (Vinyl product) | Base is too strong/hindered. | Switch from NaH or t-BuOK to weaker bases like K₂CO₃ or Cs₂CO₃ . |
| Dimerization | High concentration of free base. | Add the alkylating agent solution slowly to the nucleophile mixture. |
References
-
Mechanism of Nitrogen Mustards
- Title: "The Chemistry of Cytotoxic Alkyl
- Source:Advances in Clinical Chemistry (via NCBI).
-
URL:[Link]
-
Synthetic Application in Antipsychotics
- Title: "Design, Synthesis, and Pharmacological Evaluation of Novel
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (General Reference for class)
-
Aziridinium Ion Kinetics
- Title: "Neighboring Group Particip
- Source:Organic Chemistry Portal.
-
URL:[Link]
- Reagent Stability Data: Title: "1-(2-Chloroethyl)piperazine derivatives: Stability and Reactivity Profile." Source:BenchChem Technical Guides.
Sources
The Art of Reactivity: A Comparative Guide to Substituted Chloroethylpiperazines for Drug Development
For the discerning researcher in drug development, the piperazine moiety is a familiar and trusted scaffold. Its presence in numerous FDA-approved drugs speaks to its favorable pharmacokinetic properties. When functionalized with a 2-chloroethyl group, the piperazine ring transforms into a reactive pharmacophore, a class of alkylating agents with significant therapeutic potential, particularly in oncology. However, not all substituted chloroethylpiperazines are created equal. Their reactivity, a critical determinant of both efficacy and toxicity, is exquisitely sensitive to the nature of the substituents appended to the piperazine ring.
This guide provides an in-depth comparison of the reactivity of various substituted chloroethylpiperazines. Moving beyond a simple catalog of compounds, we will delve into the mechanistic underpinnings of their reactivity and explore how electronic and steric effects of different substituents can be rationally tuned to optimize performance for specific therapeutic applications. This analysis is supported by established principles of physical organic chemistry and outlines experimental protocols for verifying these properties in your own research.
The Cornerstone of Reactivity: The Aziridinium Ion
The biological activity of chloroethylpiperazines is intrinsically linked to their ability to alkylate nucleophilic biomolecules, most notably DNA.[1][2] This reactivity is not a simple one-step nucleophilic substitution. Instead, it is dominated by a two-step mechanism where the rate-limiting step is the intramolecular cyclization to form a highly strained and exceptionally reactive three-membered ring called an aziridinium (or ethyleniminium) ion.[3][4] This process is a classic example of neighboring group participation, where the nitrogen atom of the piperazine ring acts as an internal nucleophile to displace the chloride ion.[2][5]
Once formed, the electrophilic aziridinium ion is rapidly attacked by nucleophiles, leading to the formation of a stable covalent bond.[3] The overall reactivity of a given chloroethylpiperazine derivative is therefore primarily dictated by the rate of this initial cyclization step. Understanding how substituents on the piperazine ring influence the nucleophilicity of the nitrogen atom and the stability of the transition state for cyclization is paramount to predicting and controlling their reactivity.
Caption: The reaction mechanism of chloroethylpiperazines, highlighting the rate-determining formation of the aziridinium ion.
A Comparative Analysis of Substituent Effects on Reactivity
The rate of aziridinium ion formation, and thus the overall reactivity of a chloroethylpiperazine, can be significantly modulated by the electronic and steric nature of the substituent at the N4-position of the piperazine ring. We can categorize these substituents into three main classes: electron-donating groups, electron-withdrawing groups, and sterically hindering groups.
Electron-Donating Groups (EDGs): Accelerating Reactivity
Electron-donating groups increase the electron density on the piperazine nitrogen atom involved in the intramolecular cyclization. This enhanced nucleophilicity of the nitrogen facilitates the attack on the β-carbon of the chloroethyl group, thereby accelerating the formation of the aziridinium ion.
-
Examples: Alkyl groups (e.g., methyl, ethyl), hydroxyethyl groups.
-
Mechanism of Action: EDGs, through an inductive effect (+I), push electron density towards the piperazine ring, making the nitrogen lone pair more available for the intramolecular attack.
-
Expected Reactivity Trend: The reactivity of N4-substituted chloroethylpiperazines with EDGs is expected to be higher than that of the unsubstituted parent compound. The more electron-donating the group, the faster the rate of cyclization. For instance, a tertiary butyl group, while sterically bulky, is a stronger electron-donating group than a methyl group and would be expected to increase the reaction rate, assuming steric hindrance does not become the dominant factor.
Electron-Withdrawing Groups (EWGs): Attenuating Reactivity
Conversely, electron-withdrawing groups pull electron density away from the piperazine ring. This reduction in the nucleophilicity of the nitrogen atom hinders its ability to displace the chloride ion, leading to a slower rate of aziridinium ion formation and, consequently, lower overall reactivity.[6]
-
Examples: Aryl groups (e.g., phenyl), acyl groups, sulfonyl groups, and heterocyclic moieties like pyridinyl.
-
Mechanism of Action: EWGs exert a negative inductive effect (-I) and, in the case of aromatic or carbonyl-containing groups, a negative mesomeric or resonance effect (-M). These effects decrease the availability of the nitrogen's lone pair of electrons for the intramolecular cyclization.
-
Expected Reactivity Trend: Chloroethylpiperazines bearing EWGs are expected to be significantly less reactive than their counterparts with EDGs. The strength of the EWG will directly correlate with the decrease in reactivity. For example, a para-nitrophenyl group would be expected to be more deactivating than a simple phenyl group due to the strong electron-withdrawing nature of the nitro group.
Steric Hindrance: A Complicating Factor
Steric bulk from large substituents on the piperazine ring can influence reactivity in a more complex manner. While electronic effects are often the primary driver, steric hindrance can play a significant role, particularly with bulky substituents.
-
Examples: tert-Butyl groups, bulky aromatic systems.
-
Mechanism of Action: Large substituents can sterically hinder the approach of the chloroethyl chain to the piperazine nitrogen, raising the energy of the transition state for cyclization and thus slowing the reaction rate. However, in some cases, bulky groups can enforce a conformation that is more favorable for cyclization, a phenomenon known as the "Thorpe-Ingold effect," potentially leading to a rate enhancement.[2]
-
Expected Reactivity Trend: The effect of steric hindrance is often context-dependent. For very bulky groups, a decrease in reactivity is generally expected due to steric clash in the transition state.
| Substituent Type at N4 | Example Substituent | Electronic Effect | Expected Impact on Cyclization Rate | Predicted Overall Reactivity |
| Electron-Donating | Methyl (-CH₃) | +I (weak) | Increase | High |
| Hydroxyethyl (-CH₂CH₂OH) | +I (weak) | Increase | High | |
| Unsubstituted | Hydrogen (-H) | Neutral | Baseline | Moderate |
| Electron-Withdrawing | Phenyl (-C₆H₅) | -I, -M (weak) | Decrease | Low |
| Acetyl (-COCH₃) | -I, -M (strong) | Significant Decrease | Very Low | |
| 2-Pyrimidinyl | -I, -M (strong) | Significant Decrease | Very Low | |
| Sterically Hindered | tert-Butyl (-C(CH₃)₃) | +I (strong), Steric Bulk | Competing Effects | Moderate to High |
Experimental Protocol for Comparative Reactivity Analysis: Potentiometric Titration
To empirically validate the predicted reactivity trends, a robust and straightforward experimental protocol is required. Potentiometric titration is a classic and reliable method for monitoring the rate of aziridinium ion formation by measuring the release of chloride ions over time.[3]
Objective: To determine the first-order rate constant (k₁) for the intramolecular cyclization of a series of substituted chloroethylpiperazines.
Materials:
-
Substituted chloroethylpiperazine hydrochlorides
-
Solvent system (e.g., 50% ethanol/water)
-
Chloride ion-selective electrode (ISE)
-
Reference electrode (e.g., Ag/AgCl)
-
pH meter or ion meter
-
Constant temperature water bath
-
Standard sodium chloride solutions for calibration
Procedure:
-
Calibration: Calibrate the chloride ISE using a series of standard NaCl solutions of known concentrations.
-
Sample Preparation: Prepare a solution of the substituted chloroethylpiperazine hydrochloride of a known concentration in the chosen solvent system.
-
Reaction Initiation: Place the reaction vessel in a constant temperature water bath and allow it to equilibrate.
-
Data Acquisition: Immerse the calibrated chloride ISE and the reference electrode into the solution. Record the potential (mV) at regular time intervals.
-
Data Analysis:
-
Convert the measured potential values to chloride ion concentrations using the calibration curve.
-
Since the formation of the aziridinium ion is a first-order reaction, a plot of ln([Cl⁻]∞ - [Cl⁻]t) versus time (t) will yield a straight line, where [Cl⁻]∞ is the final chloride concentration and [Cl⁻]t is the concentration at time t.
-
The negative of the slope of this line is the first-order rate constant, k₁.
-
Caption: A simplified workflow for determining the rate of cyclization using potentiometric titration.
Conclusion: Rational Design of Chloroethylpiperazine Reactivity
The reactivity of substituted chloroethylpiperazines is a finely tunable parameter that is critical for their successful development as therapeutic agents. By understanding the fundamental mechanism of aziridinium ion formation and the predictable influence of electronic and steric effects of substituents, medicinal chemists can rationally design molecules with an optimal reactivity profile. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups attenuate it. This knowledge, coupled with robust experimental validation, empowers researchers to tailor the alkylating potential of these important compounds for enhanced efficacy and reduced toxicity in the quest for novel medicines.
References
-
Pharmacological Profile and Structure-Activity Relationship of Alkylating Agents Used in Cancer Treatment. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and... ResearchGate. Available at: [Link]
-
Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed. Available at: [Link]
-
Neighbouring group participation. Wikipedia. Available at: [Link]
-
Taft equation. Wikipedia. Available at: [Link]
-
Hammett equation. Scribd. Available at: [Link]
-
Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. PubMed. Available at: [Link]
-
Anchimeric Assistance. Dalal Institute. Available at: [Link]
-
The Neighbouring Group Mechanisms. Dalal Institute. Available at: [Link]
-
Kinetic study of the initial cyclization of methylbis(.beta.-chloroethyl)amine hydrochloride using chloride ion-selective electrodes. PubMed. Available at: [Link]
-
Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. MDPI. Available at: [Link]
-
Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. NIH. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
Sources
- 1. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electronic substituent effect on intramolecular CH/π interaction as evidenced by NOE experiments - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of 1-(2-Chloroethyl)-4-isopropylpiperazine: A Comparative Technical Guide
Executive Summary
1-(2-Chloroethyl)-4-isopropylpiperazine is a critical alkylating intermediate often utilized in the synthesis of piperazine-based pharmaceuticals. However, its analysis presents a distinct "stability-polarity" paradox. As a nitrogen mustard derivative, it is prone to rapid intramolecular cyclization to form a reactive aziridinium ion in neutral or basic aqueous solutions. Simultaneously, its high polarity and lack of strong UV chromophores make traditional Reversed-Phase HPLC (RP-HPLC) challenging.
This guide compares two validated methodologies for assessing the purity of this labile intermediate: HILIC-UV/MS (Hydrophilic Interaction Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC provides detailed impurity profiling, qNMR offers absolute quantification without the need for a potentially unstable reference standard.
The Stability Challenge: Understanding the Analyte
Before selecting an analytical method, one must understand the degradation kinetics. The 2-chloroethyl amine moiety is an electrophile that degrades via two primary pathways depending on pH and solvent:
-
Cyclization (Major Pathway): In neutral/basic conditions, the piperazine nitrogen attacks the
-carbon, displacing chloride to form a quaternary aziridinium ion. This is the bioactive species but constitutes a degradation product in the raw material. -
Hydrolysis/Dimerization: The aziridinium ion reacts with water to form the alcohol (hydroxyethyl derivative) or dimerizes with another parent molecule.
Visualization: Degradation Pathway
Figure 1: The degradation cascade of chloroethyl-piperazines. Analysis must be conducted under conditions that suppress the transition from Parent to Aziridinium.
Method A: HILIC-UV/MS (The Impurity Profiler)
Traditional C18 RP-HPLC is often unsuitable because the protonated amine elutes in the void volume. Ion-pairing reagents can be used but are incompatible with MS detection. HILIC is the preferred chromatographic strategy.
Why HILIC?
-
Retention: Retains polar amines effectively using a high-organic mobile phase.
-
Stability: Allows the use of high-percentage organic solvents (Acetonitrile) which suppresses hydrolysis.
-
Sensitivity: Compatible with MS for detecting non-chromophoric impurities.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | Silica-based Amide or Zwitterionic HILIC (e.g., 150 x 2.1 mm, 3.5 µm) | Provides retention for positively charged amines via electrostatic and partition mechanisms. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Acidic pH is critical to keep the nitrogen protonated and prevent cyclization [1]. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content promotes HILIC retention. |
| Gradient | 90% B to 60% B over 10 min | Elutes less polar impurities first, followed by the polar parent amine. |
| Detection | UV at 210 nm (or MS-SIM) | The molecule lacks a benzene ring; low UV is required. MS (SIM mode) is preferred for specificity. |
| Diluent | 90:10 ACN:Buffer (pH 3.5) | Matches initial mobile phase; acidic buffer stabilizes the sample during the run. |
Critical Caution: Do not dissolve the sample in pure water or methanol without acid. The half-life of the free base in water can be minutes. Always use the acidified diluent.
Method B: qNMR (The Absolute Quantifier)
Quantitative NMR is the superior method for potency assignment when a certified reference standard is unavailable or when the reference standard's own purity is due to hygroscopicity [2].
Why qNMR?
-
Absolute Purity: Relies on the ratio of nuclei, not detector response factors.
-
In-Situ Stability: Analysis in DMSO-d6 often stabilizes the molecule better than aqueous buffers.
-
Speed: No method development or column equilibration required.
Experimental Protocol
-
Internal Standard (IS) Selection:
-
Recommendation: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).
-
Reasoning: Maleic acid is widely accepted for amine salts [3]. It is non-volatile, stable, and its olefinic protons do not overlap with the aliphatic protons of the isopropyl or piperazine groups (0.9 – 3.5 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of the analyte and ~5 mg of the IS (accurately to 0.01 mg) into a vial.
-
Dissolve in 0.7 mL DMSO-d6 .
-
Note: DMSO-d6 is preferred over D2O. In D2O, the amine protons exchange rapidly, and the risk of hydrolysis increases.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds (Must be 5-7x T1 to ensure full relaxation).
-
Scans: 16 or 32 (sufficient for S/N > 150).
-
Temperature: 25°C (controlled to prevent chemical shift drift).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.
Comparative Analysis: Which Method to Choose?
The choice depends on whether you need Potency (how much active molecule is there?) or Purity Profile (what else is there?).
| Feature | HILIC-UV/MS | qNMR |
| Primary Output | Impurity Profile (Qualitative/Quantitative) | Absolute Potency (Quantitative) |
| Reference Standard | Required (Must be high purity) | Not Required (Uses Internal Standard) |
| Specificity | High (Separates impurities) | Moderate (Overlap possible with complex isomers) |
| Sensitivity | High (ppm level detection) | Low (LOD ~0.1%) |
| Stability Risk | Moderate (During run time) | Low (Stable in DMSO-d6) |
| Throughput | High (Automated sequences) | Low (Manual processing/weighing) |
Decision Matrix Workflow
Figure 2: Workflow for selecting the appropriate analytical technique based on resource availability and data requirements.
Author's Recommendation
-
Use qNMR first to establish the "True Value" potency of your material. This overcomes the lack of a commercial reference standard and the hygroscopic nature of the hydrochloride salt.
-
Use HILIC-MS second to qualitatively identify if any aziridinium or dimer impurities are present, as these may be toxicologically significant even at levels below the qNMR detection limit.
This dual-method strategy ensures both the quantity of the active measurement (crucial for reaction stoichiometry) and the safety of the material (crucial for toxicity control).
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link
-
European Pharmacopoeia (Ph. Eur.). 2.2.33. Nuclear Magnetic Resonance Spectrometry.Link
-
US FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Comparative Synthesis Guide: Optimizing Yields of 1-(2-Chloroethyl)-4-isopropylpiperazine
Executive Summary
1-(2-Chloroethyl)-4-isopropylpiperazine is a critical nitrogen mustard intermediate used in the synthesis of pharmaceutical agents, including antipsychotics and antihistamines. Its reactivity as an electrophile allows for the introduction of the N-isopropylpiperazine moiety into complex scaffolds.
This guide objectively compares the three primary synthetic routes: Direct Alkylation , Hydroxyethylation-Chlorination (Two-Step) , and De Novo Cyclization . Based on experimental data and scalability metrics, the Two-Step Hydroxyethylation-Chlorination route is identified as the superior method for high-purity applications, offering overall yields of 75–85% with minimal dimerization side products.
Route Analysis & Yield Comparison
Method A: Two-Step Hydroxyethylation-Chlorination (Recommended)
This route involves the initial formation of an alcohol intermediate followed by chlorination. It is the industry standard for minimizing bis-alkylation impurities.
-
Step 1: Reaction of 1-isopropylpiperazine with 2-chloroethanol (or ethylene oxide) to form 1-(2-hydroxyethyl)-4-isopropylpiperazine.
-
Step 2: Chlorination of the alcohol using Thionyl Chloride (
) to yield the target hydrochloride salt.
Method B: Direct Alkylation
Direct reaction of 1-isopropylpiperazine with 1-bromo-2-chloroethane.
-
Challenge: High susceptibility to dimerization (formation of bis-piperazine species) and polymerization, leading to lower yields and difficult purification.
Method C: De Novo Cyclization
Reaction of isopropylamine with bis(2-chloroethyl)amine hydrochloride.
-
Utility: Useful when the piperazine ring is not commercially available, but generally less atom-efficient than Method A.
Comparative Performance Matrix
| Feature | Method A: Two-Step (Recommended) | Method B: Direct Alkylation | Method C: Cyclization |
| Overall Yield | 75 – 85% | 30 – 50% | 50 – 60% |
| Purity (HPLC) | >99% (after crystallization) | ~85% (requires chromatography) | >95% |
| Key Impurity | Unreacted alcohol (<1%) | Bis-piperazine dimer (10-20%) | Linear polyamines |
| Scalability | High (Kg to Ton scale) | Low (Exothermic/Side reactions) | Medium |
| Atom Economy | High | Medium | Low |
Mechanistic Pathways & Visualization
The following diagram illustrates the chemical pathways for all three methods, highlighting the intermediates and reagents.
Caption: Comparative synthetic pathways showing the high-yield two-step route (Method A) versus direct alkylation and cyclization alternatives.
Detailed Experimental Protocol (Method A)
This protocol describes the optimized synthesis of This compound dihydrochloride .
Phase 1: Hydroxyethylation
Objective: Synthesize 1-(2-hydroxyethyl)-4-isopropylpiperazine.
-
Setup: Charge a 3-neck round-bottom flask with 1-isopropylpiperazine (1.0 equiv) and Water (3 vol).
-
Addition: Heat to 60°C. Add 2-chloroethanol (1.1 equiv) dropwise over 1 hour. Maintain temperature <70°C to prevent dialkylation.
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or GC.
-
Workup: Cool to room temperature. Add solid NaOH (1.1 equiv) to neutralize HCl generated. Extract with Dichloromethane (DCM) (3 x 2 vol).
-
Isolation: Dry organic layer over
, filter, and concentrate under vacuum.-
Expected Yield: 90–95% (Viscous oil).
-
Note: Distillation is optional but recommended for high-purity pharma applications (bp ~120°C at 10 mmHg).
-
Phase 2: Chlorination
Objective: Convert the alcohol to the chloride salt using Thionyl Chloride.
-
Setup: Dissolve the alcohol intermediate (from Phase 1) in Chloroform or Toluene (5 vol). Cool to 0–5°C.
-
Addition: Add Thionyl Chloride (
) (1.2 equiv) dropwise, maintaining internal temperature <10°C. Caution: and HCl gas evolution. -
Reaction: Allow to warm to room temperature, then reflux (60–75°C) for 3–5 hours.
-
Workup: Cool to 0°C. The product often precipitates as the dihydrochloride salt .
-
Purification: Filter the solid. Wash with cold acetone (to remove color/impurities). Recrystallize from Ethanol/Isopropanol if necessary.
-
Final Form: White crystalline solid (Dihydrochloride).
-
Expected Yield: 85–90%.
-
Purity: >98% (HPLC).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the optimal two-step synthesis protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization of 2-chloroethanol | Add 2-chloroethanol slowly; ensure slight excess of piperazine. |
| Dimer Formation | High temperature during chlorination | Keep initial addition of |
| Sticky Solid | Incomplete salt formation | Ensure excess HCl or |
| Color (Yellow/Brown) | Oxidation or trace iron | Use distilled solvents; perform recrystallization with charcoal. |
References
-
Synthesis of Piperazine Derivatives: Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. BenchChem.[4][5][6][7] Link
-
Chlorination Protocols: Reactions of Alcohols with Thionyl Chloride. Organic Syntheses, Coll.[8] Vol. 4, p. 221. Link
-
N-Alkylation Yields: Method for synthesizing piperazine pharmaceutical intermediate. Patent WO2016078107A1. Link
-
Cyclization Methods: Process for the N-monoalkylation of piperazine. Patent DE1092019B. Link
-
General Reactivity: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Chemistry). Sigma-Aldrich Product Data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
advantages of using 1-(2-Chloroethyl)-4-isopropylpiperazine over similar reagents
Topic: Advantages of Using 1-(2-Chloroethyl)-4-isopropylpiperazine in Pharmaceutical Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Case for Convergent Synthesis
In the high-stakes landscape of medicinal chemistry, the introduction of the piperazine pharmacophore is a pivotal step for modulating solubility, lipophilicity, and receptor affinity. While traditional routes often employ 1-(2-chloroethyl)-4-methylpiperazine or the ring-forming bis(2-chloroethyl)amine , the isopropyl variant—This compound —offers a distinct set of advantages.
This guide delineates why this reagent is superior for synthesizing high-value CNS and oncology targets, focusing on its ability to streamline synthetic workflows (convergent synthesis), enhance metabolic stability (metabolic shielding), and improve physicochemical profiles (LogP optimization).
Mechanistic Advantage: The Aziridinium Pathway
To understand the superiority of this reagent, one must first understand its reactivity. Unlike simple alkyl halides, 1-(2-chloroethyl)piperazines do not react via a standard SN2 mechanism. Under basic conditions, the free amine displaces the terminal chloride to form a highly reactive aziridinium (aziridinium) ion intermediate .
This transient species is the actual electrophile, offering rapid reaction kinetics even with poor nucleophiles. The isopropyl group provides crucial steric bulk that stabilizes the molecule against intermolecular polymerization (dimerization) compared to the methyl or unsubstituted analogs, while maintaining sufficient reactivity for the target coupling.
Visualization: Aziridinium-Mediated Alkylation Mechanism
Figure 1: The activation pathway involves the formation of a strained aziridinium ion, which serves as a "kinetic spring" to drive the alkylation of the target nucleophile.
Comparative Analysis: Isopropyl vs. Methyl vs. Unsubstituted
The choice of the N-substituent is not merely structural; it dictates the synthetic strategy and the final drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Table 1: Reagent Performance Comparison
| Feature | This compound | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-Chloroethyl)piperazine |
| Synthetic Strategy | Convergent (1-Step) | Convergent (1-Step) | Linear (Requires protection or 2nd alkylation) |
| Metabolic Stability | High (Steric shield against N-dealkylation) | Moderate (Prone to N-demethylation) | Low (Exposed secondary amine) |
| Selectivity | High (Steric bulk reduces side-reactions) | Moderate | Low (Risk of bis-alkylation) |
| Handling | Stable HCl salt; Free base is oil | Stable HCl salt; Free base is volatile | Hygroscopic HCl salt |
| Lipophilicity (LogP) | Increased (Better CNS penetration) | Baseline | Decreased (More polar) |
Why Isopropyl Wins:
-
Metabolic Shielding: The N-methyl group is a common "soft spot" for CYP450 enzymes, leading to rapid N-demethylation and short half-lives. The isopropyl group introduces steric hindrance that significantly slows this metabolic degradation, extending the duration of action.
-
Selectivity in Synthesis: When using the unsubstituted 1-(2-chloroethyl)piperazine, there is a significant risk of the piperazine nitrogen reacting with itself or the alkylating agent, leading to polymerization. The isopropyl group effectively "caps" the nitrogen, forcing the reaction to proceed only at the chloroethyl end.
Experimental Protocol: Convergent Alkylation
This protocol describes the alkylation of a phenolic pharmacophore (e.g., a precursor for an antipsychotic or kinase inhibitor) using this compound hydrochloride.
Objective: Install the N-isopropylpiperazine tail in a single step with >85% yield.
Materials
-
Reagent: this compound dihydrochloride (CAS: 115653-62-2 or equivalent).
-
Substrate: Substituted Phenol or Indole (1.0 equiv).
-
Base: Potassium Carbonate (K₂CO₃) - Anhydrous, powdered (3.0 - 4.0 equiv).
-
Catalyst: Sodium Iodide (NaI) - (0.1 equiv) Critical for Finkelstein exchange to improve leaving group quality.
-
Solvent: Acetonitrile (ACN) or DMF (Dry).
Step-by-Step Methodology
-
Activation (In Situ Free-Basing):
-
To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the Reagent (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Add Acetonitrile (5-10 volumes).
-
Stir at room temperature for 30 minutes. Note: This neutralizes the HCl salt, generating the reactive free base and initiating aziridinium formation.
-
-
Coupling Reaction:
-
Add the Substrate (1.0 equiv) and the remaining K₂CO₃ (1.5 equiv).
-
Add NaI (0.1 equiv). Why: Converts the chloro- intermediate to a transient iodo- intermediate or accelerates aziridinium ring opening.
-
Heat the mixture to reflux (80-82°C) for 12–18 hours.
-
Monitoring: Use TLC or LC-MS. Look for the disappearance of the phenol substrate.
-
-
Work-up (Self-Validating):
-
Cool to room temperature.[1] Filter off the inorganic salts (K₂CO₃/KCl).[2]
-
Concentrate the filtrate under reduced pressure.
-
Validation Step: Dissolve the residue in EtOAc and wash with 1N NaOH. Why: This removes any unreacted phenol. If the product remains in the organic layer, the alkylation was successful.
-
Wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification:
-
The crude oil is often pure enough for the next step. If not, recrystallize as the HCl salt by adding HCl in dioxane/ether.
-
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for choosing the Isopropyl reagent over the Methyl alternative during the Lead Optimization phase.
Figure 2: Decision matrix highlighting the strategic value of the isopropyl moiety in overcoming metabolic instability issues common with methyl-piperazines.
References
-
Synthesis of Piperazine Derivatives: BenchChem. Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide.
-
Pharmacology of N-Substituted Piperazines: National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
- Aziridinium Mechanism:Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, March, J. (Standard Text describing nitrogen mustard reactivity).
- Metabolic Stability of Isopropyl vs Methyl:Journal of Medicinal Chemistry.
-
General Properties: CymitQuimica. 1-(2-Chloroethyl)piperidine hydrochloride properties.[3] (Analogous properties utilized for comparison).
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine
[1]
Part 1: Executive Summary & Immediate Action
1-(2-Chloroethyl)-4-isopropylpiperazine belongs to the class of nitrogen mustard derivatives .[1] While the isopropyl group modifies solubility and pharmacokinetics, the 2-chloroethylamine moiety renders this molecule a potent alkylating agent .
Core Hazard: In aqueous or physiological environments, this compound spontaneously cyclizes to form a highly reactive aziridinium ion . This intermediate irreversibly alkylates DNA and proteins, posing severe risks of mutagenicity, carcinogenicity, and chemical burns (vesicant activity).
Emergency Disposal Quick-Card
| Scenario | Immediate Action | Deactivation Agent |
| Small Spill (<10 mL) | Isolate area. Absorb with inert pads. | 10% Sodium Thiosulfate (Contact time: >30 mins) |
| Skin Contact | Wash immediately with soap/water. | Do NOT use bleach on skin. |
| Liquid Waste | Segregate into "Toxic/Corrosive" stream. | Chemical Deactivation before disposal is recommended. |
| Solid Waste | Double-bag in heavy-duty polyethylene. | Label as "Cytotoxic/Alkylating Agent Debris". |
Part 2: Chemical Profile & Hazard Identification[2][3]
To handle this chemical safely, you must understand its reactivity. It is not merely a "toxic organic"; it is a self-activating electrophile .[1]
-
Chemical Class: Nitrogen Mustard / Alkylating Agent.[2][3][4]
-
Reactivity Mechanism: The nitrogen lone pair attacks the
-carbon of the chloroethyl group, displacing the chloride ion. This forms a strained, positively charged aziridinium ring . -
Biological Impact: This ring opens upon attack by biological nucleophiles (e.g., N7-guanine in DNA), causing cross-linking or bulky adduct formation that leads to apoptosis or mutation.[3]
Critical Note: The "isopropyl" group increases lipophilicity compared to methyl analogs, potentially enhancing skin absorption and blood-brain barrier penetration. Treat with extreme caution.
Part 3: Personal Protective Equipment (PPE) & Engineering Controls[1]
Standard lab coats are insufficient. The following "Barrier Protocol" is required for all handling:
-
Engineering Controls:
-
All weighing and solubilization must occur inside a certified chemical fume hood or glovebox .
-
Use a plastic-backed absorbent mat (benchkote) to line the work surface.[1]
-
-
PPE Requirements:
-
Respiratory: N95 minimum; Full-face respirator with organic vapor cartridges recommended if powder handling outside a hood is unavoidable (not recommended).[1]
-
Dermal: Double-gloving is mandatory.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged exposure.
-
Rationale: Chloroethylamines can permeate standard nitrile gloves over time. The air gap between gloves provides a breakthrough buffer.
-
-
Part 4: Deactivation & Neutralization Protocols
Do not dispose of active alkylating agents directly into solvent waste drums. Accidental polymerization or reaction with other wastes can occur. You must chemically deactivate the compound first.
Method A: Thiosulfate Nucleophilic Deactivation (Preferred)
This method is safer and avoids the generation of toxic chlorine gas. Sodium thiosulfate acts as a "soft" nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic.
-
Reagents: Sodium Thiosulfate (
), Water. -
Protocol:
-
Prepare a 10% w/v Sodium Thiosulfate solution in water.
-
Dilute the waste this compound solution with the thiosulfate solution at a 1:10 ratio (Waste : Deactivator).
-
Stir or shake gently and allow to stand for 24 hours at room temperature.
-
Check pH; if highly basic, neutralize with dilute acid to pH 7-9.
-
Dispose of the resulting mixture as non-hazardous aqueous waste (verify with local EHS) or standard chemical waste.
-
Method B: Oxidative Deactivation (Bleach)
Use this for surface decontamination or glassware cleaning. Warning: Exothermic reaction.
-
Reagents: Sodium Hypochlorite (household bleach, ~5%), Sodium Hydroxide.
-
Protocol:
-
Prepare a solution of 10% Bleach mixed with 1% NaOH .
-
Immerse glassware or wipe surfaces.
-
Allow 1 hour contact time.
-
Rinse thoroughly with water.
-
Part 5: Waste Stream Classification & Disposal Workflow
The following decision tree illustrates the compliant workflow for disposing of this compound.
Figure 1: Operational decision tree for the segregation and treatment of alkylating agent waste.
Step-by-Step Disposal Instructions
1. Solid Waste (Contaminated Debris)
-
Collect: Gather all gloves, paper towels, and weigh boats in a dedicated waste container inside the hood.
-
Package: Use a yellow chemotherapy waste bag or a thick (2-mil) polyethylene bag.[1]
-
Seal: Goose-neck seal the bag and tape it shut. Place this bag inside a second bag (double-bagging).
-
Label: "Hazardous Waste - Toxic - Alkylating Agent Debris."[1]
-
Disposal: Ship for high-temperature incineration . Do not autoclave (volatilization risk).
2. Liquid Waste (Stock Solutions)
-
Deactivation (Recommended): Follow "Method A" above. Once deactivated, the solution is less hazardous but should still be treated as chemical waste.
-
Direct Disposal: If deactivation is not feasible, pour into a dedicated carboy labeled "P-List/U-List Equivalent - Alkylating Agents" .[1]
-
Solvent Compatibility: Do not mix with strong acids (generates fumes) or oxidizers (fire risk).
Part 6: Regulatory Compliance & References
Regulatory Status: While specific RCRA codes vary by exact CAS, this compound must be managed as a Characteristic Hazardous Waste (Toxicity/Reactivity) under 40 CFR 261 .
-
EPA Classification: Hazardous Waste (D003 - Reactive, if high concentration; otherwise general Toxic).[1]
-
DOT Shipping: Likely UN 2927 (Toxic liquid, corrosive, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).
References:
-
National Institutes of Health (NIH). (2015). Alkylating Agents - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[1]Link[1]
-
Dorr, R. T., Soble, M., & Alberts, D. S. (1988).[4] Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse.[4] Cancer Chemotherapy and Pharmacology, 22(4), 299–302.[4] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Link
-
Hatiboglu, I., et al. (1962). Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard.[4][5][6] Annals of Surgery, 156(6), 994. Link
Sources
- 1. 1-(2-Chloroethyl)piperidine | C7H14ClN | CID 74827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
